Thiourea, nitrate
Description
Historical Context and Evolution of Research on Thiourea (B124793) and its Nitrate (B79036) Derivatives
The journey of thiourea began in 1873 with its first synthesis by the Polish chemist Marceli Nencki. testbook.comchemicalbook.com Initially, research on thiourea and its derivatives was propelled by their diverse applications, including their use as intermediates in the production of thiourea dioxide for the textile industry, in ore leaching, for diazo papers, and as a catalyst in the synthesis of fumaric acid. jnsciences.org Over the years, the focus expanded to the medicinal and agricultural potential of thiourea derivatives, which have been investigated for their antibacterial, antifungal, anticancer, and insecticidal properties. rhhz.netgoogle.comtaylorandfrancis.com
The investigation into nitrate derivatives of thiourea is a more recent development. A notable area of research has been the study of metal complexes incorporating both thiourea and nitrate ions. For instance, research into the hydrothermal evolution of the thiourea-cerium(III) nitrate system has provided insights into the formation of cerium hydroxycarbonate and hydroxysulfate. mdpi.comchemrevlett.com This line of inquiry is significant for understanding the synthesis of rare earth compounds with potential applications in materials science, such as phosphors. chemrevlett.com While the broader family of thiourea derivatives has a long research history, the specific and focused investigation of thiourea nitrate as a distinct chemical entity has gained momentum more recently, particularly for its applications in organic synthesis.
Significance of Thiourea Nitrate in Contemporary Chemical Science
The contemporary significance of thiourea nitrate in chemical science is most prominently demonstrated in its role as a nitrating agent for aromatic compounds. rhhz.netgoogle.comresearchgate.netgoogle.com This application is of great importance as nitroaromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. google.com
Thiourea nitrate, in the presence of concentrated sulfuric acid, provides a mild and effective method for the nitration of a variety of aromatic substrates. rhhz.netresearchgate.net Research has shown that this reagent can lead to mono- and di-nitrated products with good to excellent yields. rhhz.net The reaction conditions are generally mild, often carried out at temperatures between 0-5 °C. rhhz.net The regioselectivity of these reactions has also been noted, with para-substituted products often being formed preferentially. rhhz.net
Below is a data table summarizing the nitration of various aromatic compounds using thiourea nitrate, based on published research findings. rhhz.net
| Entry | Substrate | Product(s) | Yield (%) |
| 1 | Benzene (B151609) | Nitrobenzene | 95 |
| 2 | Toluene | 2-Nitrotoluene, 4-Nitrotoluene | 30, 68 |
| 3 | Chlorobenzene | 1-Chloro-4-nitrobenzene | 92 |
| 4 | Bromobenzene | 1-Bromo-4-nitrobenzene | 93 |
| 5 | Anisole | 1-Methoxy-4-nitrobenzene | 85 |
| 6 | Phenol | 4-Nitrophenol | 89 |
| 7 | Acetanilide (B955) | 4-Nitroacetanilide | 96 |
| 8 | Nitrobenzene | 1,3-Dinitrobenzene | 90 |
Beyond its role in organic synthesis, research has explored the use of thiourea in conjunction with nitrates in other areas. For example, the synergistic effect of thiourea and sodium nitrate as corrosion inhibitors for aluminum alloys has been investigated. jcscp.org In the field of materials science, thiourea and nitrate precursors have been utilized in the solution combustion synthesis of spinel magnesium aluminate. squ.edu.om Furthermore, the synthesis and characterization of metal complexes containing thiourea and nitrate ligands, such as nickel bis(thiourea) nitrate, have been explored for their potential nonlinear optical (NLO) properties. derpharmachemica.com
Scope and Research Objectives for Thiourea Nitrate Investigations
The scope of research on thiourea nitrate is expanding, with several key objectives guiding future investigations. A significant area of interest lies in further elucidating the reaction mechanisms of nitration reactions involving thiourea nitrate. rhhz.netresearchgate.net While it is understood to act as a source of the nitronium ion, the precise role of the thiourea moiety and the potential for unique reaction pathways compared to traditional nitrating agents remain active areas of study. rhhz.net
Another research objective is the development of more environmentally friendly and sustainable synthetic methods utilizing thiourea nitrate. Its use as a solid, stable nitrating reagent offers advantages in terms of handling and storage compared to highly corrosive liquid nitrating mixtures. google.comresearchgate.net Future work will likely focus on optimizing reaction conditions to minimize waste and improve energy efficiency.
The potential application of thiourea and its derivatives, including nitrates, in atmospheric chemistry and environmental science is another emerging research front. chemrevlett.com Studies have suggested that thiourea can influence the hydrolysis of nitrogen dioxide, a key atmospheric pollutant. researchgate.netchemrevlett.com Understanding the role of thiourea nitrate in these processes could contribute to the development of models for atmospheric chemistry and pollution control.
Furthermore, the exploration of thiourea nitrate in the synthesis of novel materials continues to be a promising avenue. This includes the preparation of new metal-organic frameworks (MOFs) and coordination polymers with interesting optical, electronic, or catalytic properties. The ability of thiourea and nitrate to act as ligands for a wide range of metal ions provides a versatile platform for the design of new functional materials. derpharmachemica.com
In agriculture, while research has focused on thiourea and other inhibitors with calcium ammonium (B1175870) nitrate to reduce nitrate leaching, the specific role and potential of thiourea nitrate itself in this context could be a future research direction. chemrevlett.comchemrevlett.com
Properties
CAS No. |
55011-91-1 |
|---|---|
Molecular Formula |
CH5N3O3S |
Molecular Weight |
139.14 g/mol |
IUPAC Name |
nitric acid;thiourea |
InChI |
InChI=1S/CH4N2S.HNO3/c2*2-1(3)4/h(H4,2,3,4);(H,2,3,4) |
InChI Key |
PABMYGSISSUOET-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Thiourea Nitrate and Its Precursors
Optimized Laboratory-Scale Synthesis of Thiourea (B124793) Nitrate (B79036)
The laboratory-scale synthesis of thiourea nitrate is a well-documented process, typically involving the direct reaction of thiourea with nitric acid. rhhz.net A common and efficient method involves dissolving thiourea in water, followed by the controlled addition of nitric acid to induce crystallization of the nitrate salt. rhhz.netgoogle.com
A representative procedure begins with the dissolution of thiourea in water, which is heated to ensure all the solid dissolves. rhhz.net The solution is then allowed to cool, and upon the first appearance of crystals, concentrated nitric acid is added dropwise. rhhz.netgoogle.com An ice-water bath is often used to manage the reaction temperature during the acid addition. rhhz.net The resulting solid, thiourea nitrate, is then collected by filtration. google.com This straightforward process is noted for its simplicity and good yield. google.comgoogle.com
| Parameter | Value/Condition | Source |
|---|---|---|
| Thiourea | 20 g (0.26 mol) | rhhz.net |
| Water | 120 mL | rhhz.net |
| Initial Heating Temperature | 55-60 °C | rhhz.net |
| Temperature for Acid Addition | 45-50 °C (start), kept below 45 °C | rhhz.net |
| Nitric Acid | 30 mL (69%) | rhhz.net |
| Final Cooling Temperature | Below 10 °C | rhhz.net |
The formation of thiourea nitrate involves the protonation of the thiourea molecule. Unlike its analogue urea (B33335), where protonation occurs at the oxygen atom, the proton from the nitric acid attaches to the sulfur atom in thiourea. rhhz.netiucr.org This is because the sulfur atom in thiourea is bulkier and more polarizable than the oxygen atom in urea. rhhz.net
The reaction is an acid-base complex formation. rsc.org When used as a nitrating agent in the presence of sulfuric acid, thiourea nitrate is believed to function not just as a source of nitrate ions but as an active nitrating agent itself, possibly through a complex intermediate. rhhz.net The mechanism is considered distinct from traditional nitrating reagents, which may account for some of the unique yields observed when it is used to nitrate various aromatic compounds. rhhz.netresearchgate.net
The yield and purity of synthesized thiourea nitrate are significantly influenced by key reaction parameters, including temperature, pH, and reactant concentrations.
Temperature: Controlling the temperature is crucial. The initial heating ensures the complete dissolution of thiourea. rhhz.net However, during the exothermic addition of nitric acid, the temperature must be kept below a certain threshold (e.g., 45-50 °C) to prevent unwanted side reactions and ensure high purity. rhhz.netgoogle.com Subsequent cooling to a low temperature (e.g., 10-15 °C) maximizes the crystallization and thus the yield of the product. google.com
pH and Reactant Concentration: The rate of reactions involving thiourea, such as nitrosation, is highly dependent on pH. A decrease in the pH of the reaction medium generally results in a significant increase in the reaction rate. murdoch.edu.au The concentration of the nitric acid added is also a critical factor; concentrated acid is typically used to drive the equilibrium towards product formation. rhhz.netgoogle.com The yield is reported to be good, with a simple process leading to a product with high purity. google.comgoogle.com
| Parameter | Influence | Source |
|---|---|---|
| Temperature Control (during acid addition) | Maintaining temperature below 50 °C is critical for purity. | rhhz.netgoogle.com |
| Final Cooling Temperature | Cooling to 10-15 °C under an ice-water bath improves yield. | google.com |
| pH | Decreasing pH significantly increases the rate of related nitrosation reactions. | murdoch.edu.au |
| Reactant Concentration | Using concentrated nitric acid favors product formation. | rhhz.netgoogle.com |
Green Chemistry Approaches in Thiourea Nitrate Synthesis
Green chemistry principles are increasingly applied to the synthesis of chemical compounds to reduce environmental impact. The synthesis of thiourea nitrate from thiourea and nitric acid in water is described as a green synthesis method. google.comgoogle.com This characterization is based on the simplicity of the process, the use of water as a solvent, high product purity, and good yields, which align with the goals of green chemistry by minimizing waste and energy consumption. google.comgoogle.com The use of deep eutectic solvents has also been explored as a green medium for synthesizing thiourea derivatives, highlighting a broader trend towards sustainable chemical processes. researchgate.net
For industrial-scale production, sustainability involves efficiency, cost-effectiveness, and minimal environmental footprint. The direct synthesis method for thiourea nitrate is considered suitable for industrialization because its simple technology, high purity, and good yield translate to an economically viable and greener process. google.comgoogle.com Sustainable production practices in the broader chemical industry often focus on improving nitrogen use efficiency, recycling wastes, and reducing energy consumption. nine-esf.org While specific large-scale production data for thiourea nitrate is limited, the principles applied to urea and thiourea resin production, such as investing in technologies that reduce raw material consumption and evolving with environmental regulations, are relevant. reportlinker.com The electrochemical synthesis of urea from carbon dioxide and nitrate is an example of an innovative approach to cleaner production that could inspire future industrial methods for related nitrogen compounds. researchgate.net
Crystallization Techniques for High-Purity Thiourea Nitrate
Crystallization is a critical step for purifying thiourea nitrate and obtaining materials with specific properties. The structure of thiourea nitrate has been determined using three-dimensional X-ray methods on single crystals. iucr.orgcore.ac.uk The crystal structure is composed of layers of atoms linked by a network of hydrogen bonds. iucr.org Achieving high-purity crystals is essential for such characterization and for applications where purity is paramount. Purification often involves repeated re-crystallization processes. derpharmachemica.com
Advanced crystallization methods are employed to grow large, high-quality single crystals of thiourea-containing compounds.
Slow Evaporation: The slow evaporation technique is widely used for growing single crystals of thiourea and its metal complexes from aqueous or mixed-solvent solutions at room temperature. derpharmachemica.comnih.govresearchgate.netresearchgate.net In this method, a saturated solution of the compound is prepared, filtered, and left undisturbed in a container with controlled solvent evaporation over a period of days to weeks. derpharmachemica.comijacskros.com This slow process allows for the orderly arrangement of molecules into a well-defined crystal lattice. ijacskros.com For instance, crystals of Nickel Bis Thiourea Nitrate (NBTN) with dimensions of 13×13×3 mm³ have been grown over 10 days using this method. derpharmachemica.com
Controlled Precipitation: This method involves carefully controlling parameters like temperature, pH, and concentration to influence the size and morphology of the resulting particles. researchgate.net While detailed reports on controlled precipitation for thiourea nitrate specifically are scarce, the technique is used for related compounds. For example, in the synthesis of silver halide grains, the precipitation was controlled by the addition rate of a silver nitrate solution. google.com Similarly, the synthesis of silver nanoparticles for thiourea detection involves a rapid precipitation induced by a reducing agent under controlled conditions. conicet.gov.ar
| Compound | Method | Solvent | Growth Period | Source |
|---|---|---|---|---|
| Nickel Bis Thiourea Nitrate (NBTN) | Slow Evaporation | Ethanol and De-ionized Water | 10 days | derpharmachemica.com |
| Bis(thiourea) silver(I) nitrate (TuAgN) | Slow Evaporation | Aqueous Solution | Not specified | nih.gov |
| Potassium Thiourea Nitrate (KTN) | Slow Evaporation | Aqueous Solution | Not specified | researchgate.netresearchgate.net |
| L-Histidine doped Thiourea | Slow Evaporation | Water | Not specified | ijacskros.com |
Nucleation Behavior and Crystal Growth Kinetics in Thiourea Systems
The formation of thiourea nitrate crystals is governed by nucleation and subsequent crystal growth, processes that are fundamental in liquid-solid phase transitions. Studies on the nucleation behavior in supersaturated aqueous solutions of thiourea, both pure and doped with various inorganic substances, provide insight into these initial stages of crystallization. ias.ac.in
Based on the classical theory for homogeneous crystal nucleation, various critical parameters can be determined by measuring the induction period—the time before the first appearance of a crystal in a supersaturated solution. ias.ac.inresearchgate.net Research on thiourea systems doped with impurities such as sodium chloride, potassium chloride, urea, and urea nitrate has shown that critical nucleation parameters, including the interfacial tension (σ), the Gibbs free energy of formation for a critical nucleus (ΔG), and the radius of the critical nucleus (r), tend to increase with a higher concentration of the dopant. ias.ac.inresearchgate.netmaterialsciencejournal.org
Quantum chemical calculations have been employed to explore the role of thiourea in atmospheric particle formation events, particularly its nucleation with urea and its role in the hydrolysis of nitrogen dioxide (NO₂). rsc.orgresearchgate.net These computational studies suggest that while thermodynamically unfavorable under standard gas-phase conditions, thiourea can promote the hydrolysis of NO₂ in heterogeneous environments. rsc.org Furthermore, investigations into thiourea nitrate and its aquo-complex indicate that the reaction between thiourea and nitrous acid is more likely to produce an acid-base complex rather than zwitter-ionic thiourea nitrates. rsc.orgresearchgate.net
| Dopant | Effect on Nucleation Parameters (σ, ΔG, r) | Reference |
|---|---|---|
| Sodium Chloride (NaCl) | Increase with increasing dopant concentration | ias.ac.inmaterialsciencejournal.org |
| Potassium Chloride (KCl) | Increase with increasing dopant concentration | ias.ac.inmaterialsciencejournal.org |
| Urea | Increase with increasing dopant concentration | researchgate.netmaterialsciencejournal.org |
| Urea Nitrate | Increase with increasing dopant concentration | researchgate.netmaterialsciencejournal.org |
The crystal growth kinetics of thiourea have been investigated by determining its solubility and metastable zone width (MSZW) under various conditions. researchgate.net The MSZW, a key parameter in crystallization process control, is influenced by factors such as the cooling rate and stirring speed. researchgate.net Experimental findings indicate that the MSZW of thiourea increases with a faster cooling rate and a slower stirring rate. researchgate.net The induction time, which is directly related to the nucleation rate, has also been measured at different temperatures and supersaturation ratios to further understand the crystallization kinetics. researchgate.net Recent research into the nucleation of industrial thiourea, which often contains synthesis-related impurities, found that the nucleation mechanism can shift from progressive to instantaneous as the saturation temperature increases above 301 K. acs.org This work also highlighted that both the critical nucleation size and the critical Gibbs free energy decreased as the saturation temperature rose. acs.org
Advanced Structural Elucidation and Crystallographic Analysis of Thiourea Nitrate and Its Coordination Complexes
Single Crystal X-ray Diffraction (SC-XRD) Studies
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the molecular and crystal structure of a compound. Through the analysis of the diffraction pattern produced when a single crystal is exposed to an X-ray beam, a detailed three-dimensional model of the electron density can be constructed, revealing atomic positions with high precision.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The foundational crystallographic parameters of thiourea (B124793) nitrate (B79036) have been established through three-dimensional X-ray methods. The compound crystallizes in the monoclinic crystal system, which is characterized by three unequal axes with one oblique angle.
The specific space group for thiourea nitrate has been identified as P2₁/m . This notation indicates a primitive unit cell with a two-fold screw axis parallel to the b-axis and a mirror plane perpendicular to it. The presence of a center of symmetry is also implied by this space group.
Detailed unit cell parameters were determined using a single-crystal diffractometer. The dimensions of the unit cell, which represents the basic repeating unit of the crystal lattice, are as follows:
| Parameter | Value (Å) |
| a | 6.384 ± 0.005 |
| b | 6.398 ± 0.004 |
| c | 6.980 ± 0.005 |
| β | 98.65 ± 0.05° |
The unit cell of thiourea nitrate contains two molecules (Z = 2). The calculated density based on these parameters is 1.65 g/cm³, which is in excellent agreement with the experimentally determined density of 1.65 g/cm³ obtained by flotation methods. This consistency between the calculated and experimental densities provides strong validation for the determined unit cell parameters and the number of molecules per unit cell.
Elucidation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding Networks)
The crystal structure of thiourea nitrate is significantly influenced by a network of hydrogen bonds. These interactions play a crucial role in the stabilization of the crystal packing. The structure is composed of layers of atoms, and within each layer, the atoms are interconnected by an extensive network of hydrogen bonds.
Analysis of Supramolecular Architecture
The supramolecular architecture of thiourea nitrate is characterized by a layered structure. The intricate network of hydrogen bonds, as mentioned previously, is the primary driving force for the assembly of the individual molecules into this layered arrangement. The layers are formed by the planar thiourea and nitrate ions, which are held together by these strong directional interactions.
In the broader context of thiourea-containing coordination complexes, the supramolecular assembly can be more complex. For example, in hexakis(thiourea-κS)nickel(II) nitrate, the interplay of N—H⋯S and N—H⋯O hydrogen bonds leads to the formation of a three-dimensional network, which constitutes the supramolecular structure. The study of these non-covalent interactions is essential for understanding the packing of molecules in the crystal and for the rational design of new materials with desired properties.
High-Resolution X-ray Diffraction (HRXRD) for Crystalline Perfection
High-Resolution X-ray Diffraction (HRXRD) is a powerful, non-destructive technique used to analyze the crystalline quality of materials. While specific HRXRD studies focusing solely on the crystalline perfection of thiourea nitrate are not extensively reported in the available literature, the principles of this technique are highly relevant for assessing the quality of single crystals grown for structural analysis and other applications.
HRXRD provides detailed information about parameters such as crystal lattice parameters with very high precision, strain, and the presence of crystalline defects like dislocations and mosaic spread. For a compound like thiourea nitrate, HRXRD could be employed to:
Assess the quality of single crystals: By measuring the rocking curve of a specific diffraction peak, the full width at half maximum (FWHM) can be determined, which is a direct indicator of the crystalline perfection. A smaller FWHM value corresponds to a higher degree of crystallinity.
Investigate the effect of growth conditions: HRXRD can be used to compare the crystalline quality of thiourea nitrate crystals grown under different conditions (e.g., different solvents, temperatures, or cooling rates) to optimize the growth of large, high-quality single crystals.
Characterize epitaxial layers: In the context of thiourea nitrate-based devices or heterostructures, HRXRD would be an indispensable tool for characterizing the thickness, composition, and strain of thin films.
Electron Diffraction Techniques for Micro- and Nanocrystalline Forms
Electron diffraction techniques are particularly suited for the structural analysis of micro- and nanocrystalline materials, which are often too small to be studied by conventional single-crystal X-ray diffraction. Due to the stronger interaction of electrons with matter compared to X-rays, diffraction patterns can be obtained from extremely small crystals.
There is currently a lack of specific studies in the scientific literature that apply electron diffraction techniques to the analysis of micro- and nanocrystalline forms of thiourea nitrate. However, the potential of these techniques for the structural elucidation of such materials is significant.
Microcrystal Electron Diffraction (MicroED) is a cryogenic electron microscopy (cryo-EM) method that has emerged as a powerful tool for determining the high-resolution structures of small molecules and proteins from nanocrystals. If micro- or nanocrystalline forms of thiourea nitrate were to be synthesized, MicroED could be employed to:
Determine the crystal structure from nanoscale crystals: This would be invaluable if large single crystals suitable for SC-XRD are difficult to grow.
Investigate polymorphism: Different crystalline forms (polymorphs) of a compound can have different physical properties. Electron diffraction can be used to identify and solve the structures of different polymorphs that may exist as microcrystalline powders.
Study crystal defects and morphology: Transmission Electron Microscopy (TEM), often used in conjunction with electron diffraction, can provide direct imaging of the crystal morphology and the presence of any defects or dislocations.
Given the advancements in electron diffraction methodologies, the application of these techniques to thiourea nitrate would be a promising avenue for future research, especially in the context of nanotechnology and materials science where the control of crystal size and morphology is crucial.
Spectroscopic Characterization for Mechanistic and Structural Insights
Vibrational Spectroscopy (FTIR and Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying functional groups and understanding the molecular vibrations within thiourea (B124793) nitrate (B79036). These methods offer a detailed picture of the compound's structural arrangement and the forces governing its crystalline lattice. researchgate.netaip.org
Assignment of Functional Groups and Vibrational Modes
The FTIR and Raman spectra of thiourea-containing compounds are characterized by distinct bands corresponding to the vibrations of its constituent functional groups. aip.org In complexes involving thiourea and nitrate, these spectral features provide clear evidence of the compound's formation and the nature of the coordination.
Key vibrational modes observed in thiourea nitrate and related complexes include:
N-H Stretching: The symmetric and asymmetric stretching vibrations of the amino (-NH₂) groups typically appear in the high-frequency region of the FTIR spectrum, often between 3100 and 3400 cm⁻¹. aip.org In nickel bis thiourea nitrate, for example, the symmetric and asymmetric stretching of the NH₂ molecule is represented in the 2750-3700 cm⁻¹ band. derpharmachemica.com
C-N Stretching: The stretching vibrations of the C-N bonds are sensitive to the electronic environment and coordination. Asymmetric C-N stretching is often observed around 1490 cm⁻¹, while symmetric stretching appears near 1090 cm⁻¹. derpharmachemica.com
C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a hallmark of thiourea and its derivatives. This peak is typically found in the 710-730 cm⁻¹ range. aip.orgderpharmachemica.com Shifts in the position of this band upon complexation are indicative of the sulfur atom's involvement in bonding. aip.org
N-C-N Bending: The bending vibration of the N-C-N group provides further structural information and is typically observed at lower frequencies, such as around 493 cm⁻¹. aip.org
Nitrate (NO₃⁻) Vibrations: The nitrate ion itself has characteristic vibrational modes. An absorption band around 1360 cm⁻¹ in nickel bis thiourea nitrate is attributed to the -NO stretching. derpharmachemica.com The symmetry of the nitrate ion can be lowered upon interaction, leading to changes in its spectral signature. nih.gov
The comparison of spectra between pure thiourea and thiourea nitrate complexes reveals shifts in peak positions, confirming the interaction between the thiourea and nitrate components within the crystal lattice. spiher.ac.in
Table 1: Vibrational Band Assignments for Thiourea Nitrate and Related Complexes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |
|---|---|---|
| Asymmetric & Symmetric NH₂ Stretching | 3100 - 3400 | aip.org |
| Asymmetric C-N Stretching | ~1490 | derpharmachemica.com |
| Symmetric C-N Stretching | ~1090 | derpharmachemica.com |
| C=S Stretching | 710 - 730 | aip.orgderpharmachemica.com |
| NO₃ Stretching | ~1360 | derpharmachemica.com |
Probing Intermolecular Interactions and Hydrogen Bonding Effects
Vibrational spectroscopy is exceptionally sensitive to intermolecular forces, particularly hydrogen bonding. nih.govmdpi.com In thiourea nitrate, the N-H groups of thiourea can act as hydrogen bond donors, while the oxygen atoms of the nitrate ion serve as acceptors. nih.gov
These interactions cause noticeable changes in the vibrational spectra:
N-H Stretching Bands: The formation of N-H···O hydrogen bonds typically leads to a red-shift (a shift to lower frequencies) and broadening of the N-H stretching bands. nih.gov The extent of this shift often correlates with the strength of the hydrogen bond. mdpi.com
Nitrate Group Vibrations: The local symmetry of the nitrate ion can be reduced from D₃h due to strong interactions with surrounding cations. This change can result in the appearance of new, otherwise inactive, vibrational bands and the splitting of degenerate modes in both IR and Raman spectra. nih.gov
Low-Frequency Modes: The stretching and bending vibrations of the hydrogen bonds themselves occur in the far-infrared or terahertz (THz) region of the spectrum, typically below 200 cm⁻¹. mdpi.com
In Situ Spectroscopic Monitoring of Thiourea Nitrate Reactions
In situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information. acs.orgyoutube.com By tracking the changes in the intensity of characteristic vibrational bands, researchers can follow the consumption of reactants and the formation of intermediates and products. researchgate.net
For reactions involving thiourea, such as its synthesis or its role in the formation of complexes, in situ Raman or FTIR spectroscopy can be employed. researchgate.net For instance, in the solid-state synthesis of a thiourea derivative, in situ Raman spectroscopy identified a key N-Thiocarbamoyl benzotriazole (B28993) intermediate by its characteristic bands, which appeared and then disappeared as the final product formed. researchgate.net Similarly, the S-alkylation of thiourea can be monitored by dielectric spectroscopy, a related technique, which shows significant changes that correlate well with data from ¹H NMR spectroscopy. acs.org This approach enables the optimization of reaction conditions and provides a deeper understanding of the reaction pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of thiourea nitrate and studying its dynamic behavior in solution. aip.org
¹H and ¹³C NMR for Structural Confirmation and Tautomerism Studies
¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure of thiourea-containing compounds. chemrevlett.com
¹H NMR: The protons of the -NH₂ group in thiourea give rise to a characteristic signal. In complexes, the chemical shift of this resonance can change depending on the coordination environment and hydrogen bonding. researchgate.net For example, in some thiourea complexes, cooling the sample can lead to the splitting of the NH₂ peak, which is attributed to restricted rotation around the C-N bond due to its partial double-bond character. cdnsciencepub.com
¹³C NMR: The carbon atom of the C=S group in thiourea has a distinct chemical shift, typically observed in the range of 179-181 ppm. researchgate.net This shift is sensitive to the coordination of the sulfur atom. Coordination to a metal ion generally causes a shift in this resonance, confirming the S-ligation. researchgate.net
NMR is also a powerful technique for studying tautomerism. Thiourea can theoretically exist in a thiol tautomeric form, C(NH₂)(NH)SH. However, studies have shown that for simple thiourea in neutral aqueous solution, this tautomerization is unlikely due to a large positive Gibbs free energy change. pku.edu.cn In more complex systems, such as the cyclization of certain thiourea derivatives, NMR can unambiguously identify the predominant tautomer in solution, which may differ from the tautomer that crystallizes in the solid state. acs.org
Table 2: Representative NMR Data for Thiourea and its Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference(s) |
|---|---|---|---|
| ¹³C | C=S | 179 - 181 | researchgate.net |
Multi-Nuclear NMR for Coordination and Reaction Intermediates
Beyond ¹H and ¹³C, NMR studies can be extended to other magnetically active nuclei to probe coordination environments more deeply. ilpi.com When thiourea coordinates to a metal ion, NMR of that metal nucleus, if applicable, can provide direct evidence of the interaction.
For instance, in studies of cadmium complexes with thiones (related to thiourea), ¹¹¹Cd NMR is a powerful tool. dntb.gov.ua The chemical shift of ¹¹¹Cd is highly sensitive to the number and type of ligands in its coordination sphere. This allows for the identification of various complex species in solution, including mixed-ligand complexes. dntb.gov.ua Similarly, in complexes with zinc, ⁶⁷Zn NMR has been used to relate the NMR parameters to the chemical environment and molecular structure. uoc.gr
This multi-nuclear approach is invaluable for characterizing the species present in solution, including transient reaction intermediates, and for understanding ligand exchange dynamics. cdnsciencepub.comilpi.com
Electronic Spectroscopy (UV-Vis and Spectrofluorimetry)
The electronic absorption spectra of thiourea and its derivatives, including thiourea nitrate, provide valuable information about their electronic structure and potential applications, particularly in the field of nonlinear optics (NLO).
The UV-Vis spectrum of thiourea typically displays absorption peaks around 202 nm and 235 nm. researchgate.net These are generally assigned to π→π* and n→π* electronic transitions. The π→π* transition occurs within the carbon-nitrogen double bond (C=N) of the thiourea molecule, while the n→π* transition involves the excitation of non-bonding electrons from the sulfur atom to the antibonding π* orbital of the C=S bond. researchgate.net
In metal complexes of thiourea, such as those involving nitrate, the coordination of the thiourea ligand to a metal ion can lead to shifts in these absorption bands and the appearance of new charge-transfer bands. For instance, in some thiourea-based receptors, the presence of anions like nitrate can influence the electronic spectrum. nih.gov The interaction between the thiourea moiety and the anion can lead to intramolecular charge-transfer (ICT) transitions. mdpi.com In certain thiourea derivatives, an absorption band around 325 nm is assigned to the ICT of the thiourea moiety, while a weaker shoulder at approximately 400 nm is attributed to the excitation of π electrons in the aromatic system. mdpi.com The delocalization of π electrons arising from the mesomeric effect in thiourea is a key factor contributing to its nonlinear optical response and absorption in the near-UV region. researchgate.net
Studies on metal-organic crystals containing thiourea and nitrate, such as bis(thiourea) silver(I) nitrate (TUSN) and nickel bis(thiourea) nitrate (NBTN), have shown that these materials can be transparent in the visible region with a UV cutoff wavelength that makes them suitable for NLO applications. nih.govderpharmachemica.com For example, TUSN exhibits minimum absorption in the entire UV-Vis region with a lower cutoff wavelength of 318 nm. nih.gov Similarly, NBTN is transparent in the 500-1100 nm range. derpharmachemica.comderpharmachemica.com The presence of charge transfer interactions is crucial for enhancing the nonlinear optical activity of these materials. researchgate.net
Table 1: Electronic Transitions in Thiourea and its Derivatives
| Compound/System | Wavelength (nm) | Transition Assignment | Reference |
| Thiourea | ~202 | π→π* (C=N) | researchgate.net |
| Thiourea | ~235 | n→π* (C=S) | researchgate.net |
| Thiourea Derivative 1 | 325 | Intramolecular Charge-Transfer (ICT) of thiourea moiety | mdpi.com |
| Thiourea Derivative 1 | 400 (shoulder) | π electron excitation in aromatic system | mdpi.com |
| Bis(thiourea) silver(I) nitrate (TUSN) | 318 (cutoff) | - | nih.gov |
| Nickel bis(thiourea) nitrate (NBTN) | Transparent region | 500-1100 | - |
| Zinc tris(thiourea) sulfate (B86663) (ZTS) | ~268 (cutoff) | Electronic transitions in thiourea units | researchgate.net |
| L-threonine cadmium nitrate with thiourea | ~245 | Electronic transition due to carboxylate and nitrate bonds | researchgate.net |
Theoretical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for interpreting the electronic spectra of thiourea derivatives. researchgate.netrsc.org These computational methods can simulate UV-Vis spectra and help in understanding the nature of electronic transitions and charge transfer phenomena within the molecule. researchgate.net
By optimizing the molecular geometry and calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can analyze the electronic properties and predict the electronic transitions. researchgate.netsciensage.info For instance, in some thiourea derivatives, the HOMO density is primarily localized on the thiourea moiety, while the LUMO density is on another part of the molecule, such as a nitrophenyl group. mdpi.com This distribution indicates that the electronic transition responsible for the observed absorption band is a charge transfer from the thiourea group to the other moiety. mdpi.com
Natural Bond Orbital (NBO) analysis can further elucidate charge delocalization and intermolecular charge transfer interactions that stabilize the compound and contribute to its nonlinear optical properties. researchgate.net These theoretical studies have been successfully employed to justify experimental results from UV-Vis, FT-IR, and NMR spectroscopy for various thiourea derivatives. rsc.org The correlation between experimental spectra and theoretical calculations provides a deeper understanding of the structure-property relationships in these compounds. rsc.orgacs.org
Table 2: Theoretical and Experimental Spectroscopic Data Correlation
| Compound/System | Theoretical Method | Key Findings | Reference |
| Thiourea Derivatives | DFT/B3LYP | Optimized molecular geometry, investigated quantum chemical parameters. | sciensage.info |
| Amino Benzoyl Thiourea Derivative | DFT/B3LYP/6-311++G(d,p), TD-DFT | Justified experimental UV-Vis, FT-IR, and NMR results; interpreted electronic transitions. | rsc.org |
| 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | DFT, TD-DFT | Simulated UV spectra, investigated charge transfer within the molecule. | researchgate.net |
| Barium Thiourea Chloride Complexes | DFT/B3LYP | Investigated equilibrium geometry, bonding features, and charge transfer interactions. | researchgate.net |
| Poly(thiourea) silver nitrate (2:1) complex | DFT | Calculated harmonic vibrational frequencies, HOMO-LUMO energy gap, and molecular electrostatic potential. | nih.gov |
| Silver(I) Cyanide Complexes of Thioureas | Periodic DFT/PAW-PBE | Modeled structures, estimated bond strengths, and interpreted IR spectra. | nih.gov |
Advanced Spectroscopic Techniques for Trace Analysis and Isotopic Labeling Studies
Advanced spectroscopic techniques are employed for the sensitive detection and detailed mechanistic investigation of compounds like thiourea nitrate, particularly in the gas phase and for understanding reaction pathways.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying and quantifying gas-phase molecules by their unique vibrational fingerprints. thermofisher.com For trace gas analysis, the sensitivity of FTIR can be significantly enhanced by using a long-path gas cell, such as a White cell. iisc.ac.in A White cell uses mirrors to reflect the infrared beam back and forth through the sample multiple times, increasing the optical path length and thus the absorption signal of trace components. iisc.ac.in This allows for the detection of contaminants in high-purity gases at levels from parts per billion up to high percentages. thermofisher.com
Cavity-Enhanced Raman Spectroscopy (CERS) is another highly sensitive technique for gas analysis. mdpi.com CERS utilizes a high-finesse optical cavity to build up the power of the laser interacting with the gas sample, leading to a significant enhancement of the weak Raman scattering signal. acs.orgresearchgate.net This technique allows for the multicomponent analysis of gas mixtures with high selectivity and sensitivity, reaching sub-ppm detection limits. researchgate.netustc.edu.cn CERS is advantageous because it can, in principle, detect nearly all gas compounds without prior knowledge of the sample composition and can be calibrated using internal standards like N₂. mdpi.comnih.gov It is suitable for online monitoring of various gases, including those relevant to industrial processes and biological systems. researchgate.netnih.gov
Table 3: Advanced Gas-Phase Spectroscopic Techniques
| Technique | Principle | Advantages for Trace Analysis | Typical Applications | Reference |
| White Cell FTIR | Increases optical path length for enhanced IR absorption. | High sensitivity (ppb to %), continuous monitoring. | Analysis of combustion gases, high-purity gas contaminants. | thermofisher.comiisc.ac.in |
| Cavity-Enhanced Raman Spectroscopy (CERS) | Enhances laser power in an optical cavity to boost Raman signal. | Sub-ppm sensitivity, multicomponent analysis, internal calibration. | Natural gas analysis, monitoring biological processes (e.g., fermentation). | researchgate.netustc.edu.cnnih.gov |
Isotopic labeling, particularly with stable isotopes like ¹⁵N, is a crucial tool for elucidating reaction mechanisms and tracing the pathways of nitrogen-containing compounds. wikipedia.org By replacing the naturally abundant ¹⁴N with ¹⁵N in a reactant molecule, researchers can follow the labeled atom through a series of chemical transformations using mass spectrometry or NMR spectroscopy. wikipedia.orgurfu.ru
This technique is invaluable for distinguishing between different potential reaction pathways. urfu.ru For example, in the study of nitrogen cycle processes in soil, ¹⁵N tracers are used to quantify the rates of transformations like nitrification and denitrification. researchgate.net By labeling specific nitrogen pools (e.g., ammonium (B1175870), nitrite (B80452), or nitrate) with ¹⁵N, scientists can track the formation of products like nitrous oxide (N₂O) and determine their specific sources. researchgate.net The analysis of direct ¹³C–¹⁵N and ¹H–¹⁵N coupling constants in NMR spectra can provide definitive structural information and confirm the position of the ¹⁵N label within a molecule, which is essential for confirming a proposed reaction mechanism. urfu.ru This approach has been used to study the synthesis of various nitrogen-containing heterocyclic compounds. urfu.ru
Theoretical and Computational Chemistry Studies on Thiourea Nitrate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. sciensage.infoajol.info It has been successfully applied to thiourea (B124793) derivatives to investigate their optimized geometry, electronic properties, and reactivity. sciensage.infoajol.infosciensage.info
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.netarxiv.org For thiourea and its derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p)), are commonly employed to determine optimized molecular geometries, including bond lengths and bond angles. sciensage.infoajol.infosciensage.info These theoretical calculations have shown good agreement with experimental data from X-ray diffraction. ajol.infoacs.org
Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. mst.edu For flexible molecules like thiourea derivatives, identifying the most stable conformer is crucial for understanding their properties. researchgate.net The potential energy surface can be scanned by systematically changing dihedral angles to locate the global minimum energy conformation. mdpi.com Studies on similar systems have revealed that non-planar conformations can be the most stable. researchgate.net In some acylthiourea derivatives, intramolecular hydrogen bonds, such as N-H···O, contribute to the stabilization of specific conformations, forming pseudo-rings. researchgate.netacs.org
| Parameter | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|
| C=S Bond Length | ~1.68 Å |
| C-N Bond Length | ~1.34 Å |
| N-H Bond Length | ~1.01 Å |
| N-C-N Bond Angle | ~118° |
| S-C-N Bond Angle | ~121° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uksapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.netrsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.comresearchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.comresearchgate.net Conversely, a small gap indicates a more reactive molecule. ajchem-a.com DFT calculations are frequently used to compute the energies of HOMO and LUMO and the corresponding energy gap. ajol.inforesearchgate.net This analysis helps in predicting the sites for electrophilic and nucleophilic attacks. ajol.info
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netuni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. mdpi.com Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.netuni-muenchen.de Green areas denote neutral potential.
MEP analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding. mdpi.comajchem-a.com For thiourea nitrate (B79036), MEP would reveal the electron-rich regions around the oxygen atoms of the nitrate group and the sulfur atom of the thiourea moiety, and electron-deficient regions around the hydrogen atoms of the amino groups. This information helps in identifying the reactive sites and understanding the charge distribution within the molecule. ajol.inforesearchgate.net Mulliken population analysis is another method used to determine the charges on individual atoms within the molecule. ajchem-a.comnih.gov
Fukui functions are local reactivity descriptors derived from DFT that help to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comfaccts.de The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.com
There are three main types of Fukui functions:
f+(r) for nucleophilic attack (electron acceptance), which is related to the LUMO electron density. mdpi.comfaccts.de
f-(r) for electrophilic attack (electron donation), which is related to the HOMO electron density. mdpi.comfaccts.de
f0(r) for radical attack. faccts.de
By calculating these functions for each atom in the thiourea nitrate system, one can pinpoint the specific atoms that are most likely to participate in chemical reactions. researchgate.netjournalirjpac.com This provides a more detailed picture of local reactivity than MEP analysis alone. mdpi.com
Non-covalent interactions (NCIs) play a critical role in the structure and stability of molecular crystals. mdpi.comresearchgate.net NCI analysis, based on the electron density and its derivatives, is a powerful method for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. rsc.orgacs.org
The Reduced Density Gradient (RDG) is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This plot reveals different types of interactions as distinct spikes. scielo.org.mx These interactions can then be visualized in real space as isosurfaces, where the color of the surface indicates the nature of the interaction:
Blue: Strong attractive interactions (e.g., strong hydrogen bonds).
Green: Weak van der Waals interactions.
Red: Strong repulsive interactions (e.g., steric clashes). scielo.org.mx
The Localized Orbital Locator (LOL) is another tool that provides insight into electron localization, helping to distinguish between covalent bonds and lone pairs. mdpi.com For thiourea nitrate, NCI analysis would be instrumental in understanding the hydrogen bonding network between the thiourea cation and the nitrate anion, as well as other van der Waals forces that contribute to the crystal packing. acs.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions at an atomic level. umsystem.edu
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools for elucidating complex reaction mechanisms at a molecular level. umsystem.edu By modeling the potential energy surface, researchers can identify intermediates, transition states, and determine the most likely reaction pathways.
In systems related to thiourea and nitrate, computational methods have been applied to understand various transformations. For instance, a proposed mechanism for the synthesis of 1,3-thiazine derivatives, which involves thiourea, has been depicted, outlining the key steps of the reaction. academie-sciences.fr Similarly, the mechanism for the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes, catalyzed by thiourea, is believed to involve the formation of an imine intermediate followed by cyclization. acs.org Thiourea's role as a bifunctional catalyst, acting as both a hydrogen bond donor and a Brønsted base, is crucial in this process. acs.org
Computational studies have also shed light on the pyrolysis mechanism of nitrogen-rich compounds. sioc-journal.cn For example, the pyrolysis of 3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz) was investigated, and the transition state and activation energy for the ring-opening reaction of the tetrazole were determined. sioc-journal.cn
In the context of urea (B33335) electrosynthesis from nitrate and CO2, DFT calculations have been used to map out the Gibbs free energy profile of the co-reduction reaction. nih.gov This allowed for the identification of critical reaction intermediates and the determination of the most favorable reaction path, highlighting a sequential co-reduction mechanism. nih.gov
Transition State Characterization and Activation Energy Calculation
A critical aspect of elucidating reaction mechanisms is the characterization of transition states and the calculation of their corresponding activation energies. This information determines the kinetics of a chemical reaction.
Computational studies have successfully applied these methods to systems involving thiourea and related compounds. For instance, in the study of the pyrolysis mechanism of 3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz), the transition state for the ring-opening reaction of the tetrazole was identified and its activation energy was calculated. sioc-journal.cn This provides a quantitative measure of the energy barrier for this key decomposition step.
In the electrochemical synthesis of urea from nitrate and CO2, transition states for key elementary steps, such as *CO desorption and C-N coupling, were obtained using CI-NEB (Climbing Image Nudged Elastic Band) calculations. nih.gov The Gibbs free energy profile for the entire reaction pathway was calculated, providing insights into the favorability of different steps. nih.gov
While direct calculations for a reaction involving "thiourea nitrate" are not detailed in the provided search results, the methodologies are well-established. For a hypothetical decomposition of thiourea nitrate, one could computationally model various pathways, such as proton transfer followed by the breakdown of the nitrate ion or the thiourea cation. By locating the transition state for each potential step and calculating the activation energy, the most likely decomposition mechanism could be predicted.
The activation energy for the thermal decomposition of thiourea from bis(thiourea)silver(I) nitrate has been estimated using model-free methods based on thermogravimetric analysis at different heating rates. researchgate.net Similarly, the activation energy for ionic migration in bis(thiourea) ammonium (B1175870) nitrate was determined to be 0.4813 eV from AC conductivity studies. shanmugacollege.edu.in These experimental values can serve as benchmarks for theoretical calculations.
Elucidation of Complex Reaction Sequences (e.g., Nitration, Nitrosation, NO2 Hydrolysis)
Theoretical and computational chemistry have proven to be invaluable tools in unraveling the intricate reaction mechanisms involving thiourea nitrate and related systems. These methods allow for the exploration of reaction pathways, transition states, and the influence of various factors that are often difficult to probe experimentally.
Nitration:
The nitration of aromatic compounds using thiourea nitrate (TN) in concentrated sulfuric acid has been investigated, revealing reaction behaviors that diverge from traditional nitrating agents. rhhz.net This suggests a more complex mechanism than a simple electrophilic aromatic substitution. It is proposed that the larger, more polarizable sulfur atom in thiourea, compared to the oxygen in urea, influences the single-electron transfer (SET) process, leading to different outcomes. rhhz.net While a definitive, universally accepted mechanism remains elusive, computational studies are crucial in mapping the potential energy surfaces and identifying key intermediates and transition states that govern these reactions.
Nitrosation:
The nitrosation of thiourea is a reaction of significant industrial interest. murdoch.edu.au Theoretical studies, employing methods such as the G2MP2 level of theory, have provided detailed mechanistic insights. These studies support a mechanism involving the rapid deprotonation of S-nitrosothiourea, followed by a rate-limiting S to N migration of the nitroso group. murdoch.edu.au The activation energy for this process has been computationally evaluated to be 61 kJmol⁻¹ in the temperature range of 25 to 45 °C. murdoch.edu.au
Experimental and theoretical investigations have shown that the nitrosation of thiourea can be catalyzed by various species. In the absence of other catalysts, the nitrosating agent is dinitrogen trioxide. murdoch.edu.au However, in the presence of thiocyanate (B1210189), the more potent nitrosating agent nitrosyl thiocyanate is formed. murdoch.edu.au Thiourea itself can also act as a catalyst in nitrosation reactions. wikipedia.org The rate of thiourea nitrosation is significantly influenced by pH, with lower pH values leading to a considerable increase in the reaction rate. murdoch.edu.au Conversely, the concentration of ammonium nitrate does not appear to affect the reaction rate. murdoch.edu.au
NO2 Hydrolysis:
Quantum chemical calculations have shed light on the role of thiourea in the hydrolysis of nitrogen dioxide (NO2), a reaction with implications for atmospheric chemistry. researchgate.netrsc.org These studies indicate that thiourea can promote the hydrolysis of NO2, making it a barrierless process. researchgate.net The reaction between thiourea and NO2 is suggested to produce an acid-base complex rather than a zwitterionic thiourea nitrate. researchgate.netrsc.org
Computational investigations have shown that while the homogeneous gas-phase reactions may not be thermodynamically favorable at standard conditions, thiourea can facilitate NO2 hydrolysis in heterogeneous environments with high concentrations of the reactants. rsc.org Kinetic analyses further reveal that the rate constants for the hydrolysis reaction catalyzed by thiourea are significantly higher than the uncatalyzed reaction. rsc.org
Quantum Chemical Studies on Anion Binding Interactions
Quantum chemical studies have been instrumental in understanding the non-covalent interactions between thiourea derivatives and various anions. These interactions are fundamental to the role of thiourea-based systems as anion receptors and catalysts.
Thiourea and its derivatives are effective anion binders due to the ability of the N-H protons to form strong hydrogen bonds with anions. core.ac.uknih.govfrontiersin.org The acidity of these protons, and thus the binding strength, can be modulated by the substituents on the thiourea backbone. researchgate.net Computational methods, such as Density Functional Theory (DFT), are widely used to model these interactions and predict binding affinities. mdpi.com
Studies on molecular clefts functionalized with thiourea have shown a distinct preference for binding certain anions. frontiersin.orgresearchgate.net The binding affinity for halides typically follows the order: fluoride (B91410) > chloride > bromide > iodide. frontiersin.orgresearchgate.net For oxoanions, the trend is generally: dihydrogen phosphate (B84403) > hydrogen sulfate (B86663) > nitrate > perchlorate. frontiersin.orgresearchgate.net These preferences are attributed to a combination of factors including the basicity of the anion and the geometric compatibility between the host and guest. The thiourea-based receptors generally exhibit stronger anion affinity compared to their urea analogues due to the higher acidity of the thiourea N-H protons. frontiersin.orgresearchgate.net
The binding of an anion induces conformational changes in the thiourea receptor. beilstein-journals.org For instance, in diindolylthioureas, the anti-anti conformer is predominant in the absence of anions, while the syn-syn conformer is favored in the anion-receptor complex. beilstein-journals.org These conformational changes, along with the hydrogen bonding interactions, can be accurately predicted and analyzed using ab initio calculations. beilstein-journals.org
Below is an interactive data table summarizing the calculated relative energies for different conformers of a diindolylurea receptor in the absence and presence of an acetate (B1210297) anion, illustrating the conformational changes upon anion binding.
| Conformer | Relative Energy (kcal/mol) - No Anion | Relative Energy (kcal/mol) - With Acetate Anion |
| anti-anti | 0.00 | 2.50 |
| syn-anti | 1.25 | 1.80 |
| syn-syn | 3.50 | 0.00 |
| Data derived from ab initio calculations at the B3LYP/6-311+G(d,p) level of theory. The lowest energy conformer is set to 0.00 kcal/mol. beilstein-journals.org |
This data clearly shows the energetic preference for the syn-syn conformer when the acetate anion is bound to the receptor.
Coordination Chemistry of Thiourea Nitrate and Its Derivatives
Synthesis and Characterization of Metal-Thiourea Nitrate (B79036) Complexes
The synthesis of metal-thiourea nitrate complexes is typically achieved through the direct reaction of a metal nitrate salt with thiourea (B124793) or its substituted derivatives in a suitable solvent, such as water, ethanol, or acetone. d-nb.infomdpi.com The stoichiometry of the reactants, the nature of the solvent, and the reaction conditions (e.g., temperature) can significantly influence the composition and structure of the resulting complexes. mdpi.com
A variety of metal-thiourea nitrate complexes have been synthesized and characterized. For instance, nickel(II) nitrate reacts with thiourea to form complexes such as Ni(tu)₆₂, where 'tu' represents thiourea. cdnsciencepub.comresearchgate.net In this complex, the nickel ion is octahedrally coordinated to six thiourea ligands through their sulfur atoms. researchgate.net Copper(I) nitrate forms complexes with heterocyclic thioureas, and their structures can be influenced by the specific thiourea derivative used. wm.edu Similarly, cobalt(II) nitrate forms complexes with substituted thioureas, and their spectral properties have been studied to understand their coordination environment. acs.org
The synthesis of Schiff base complexes derived from thiourea and metal nitrates has also been explored. chemrevlett.comd-nb.info These reactions often employ a template method, where the metal ion directs the condensation of the aldehyde and thiourea to form the Schiff base ligand in situ, which then coordinates to the metal ion. d-nb.info
Table 1: Examples of Synthesized Metal-Thiourea Nitrate Complexes
| Metal Ion | Thiourea Derivative | Complex Formula | Coordination Geometry | Reference(s) |
| Nickel(II) | Thiourea | Ni(tu)₆₂ | Octahedral | cdnsciencepub.comresearchgate.net |
| Copper(I) | Heterocyclic Thioureas | (CuINO₃)ₓ(RNHCSNHR')ᵧ | Varies | wm.edu |
| Cobalt(II) | Substituted Thioureas | Varies | Varies | acs.org |
| Silver(I) | 1,3-diisobutyl thiourea | Ag₂(L)₆₂ | Tetrahedral | mdpi.com |
| Bismuth(III) | Thiourea | Bi(NO₃){SC(NH₂)₂}₅₂·H₂O | Varies | akjournals.com |
Ligand Design and Denticity in Metal Coordination
The design of thiourea-based ligands allows for the tuning of their coordination properties. By introducing different substituents on the nitrogen atoms of the thiourea backbone, it is possible to alter the ligand's steric bulk, electronic properties, and potential for additional coordination sites. mdpi.commdpi.com This, in turn, influences the denticity of the ligand—whether it binds to the metal center through one (monodentate), two (bidentate), or more donor atoms. mdpi.com
Thiourea itself typically acts as a monodentate ligand, coordinating through its soft sulfur atom. researchgate.net However, derivatives of thiourea can exhibit different coordination modes. For example, N-acylthioureas can act as bidentate ligands, coordinating through both the sulfur and a carbonyl oxygen atom. rsc.orgrsc.org Similarly, thiourea derivatives incorporating other donor groups, such as pyridyl moieties, can lead to polydentate ligands that form chelate rings with the metal ion, enhancing the stability of the complex. waikato.ac.nzresearchgate.net
The sulfur atom of thiourea can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. mdpi.com This bridging behavior is influenced by factors such as the metal-to-ligand ratio and the steric properties of the ligand. mdpi.com
Influence of Metal Ion and Anion on Complex Geometry and Stereochemistry
For instance, Ni(II) complexes with thiourea can exist in different geometries, including octahedral and square planar, and the equilibrium between these forms can be influenced by the solvent and the counter-anion. cdnsciencepub.comresearchgate.net In the case of Ni(II) nitrate complexes with thiourea, an octahedral geometry is often observed, with the nitrate ions acting as counter-anions or, in some cases, coordinating to the metal center. cdnsciencepub.com
The nitrate anion itself can directly participate in the coordination sphere of the metal ion, acting as a monodentate or bidentate ligand. niscpr.res.in Alternatively, it can remain in the outer coordination sphere, where it can influence the crystal packing through hydrogen bonding interactions with the thiourea ligands. wm.edu The size and coordinating ability of the anion can have a profound effect on the resulting structure. For example, in copper(II) complexes with N-(hydroxy)-N,N-diphenyl thiourea, the use of copper nitrate leads to a distorted octahedral geometry, whereas other copper salts with different anions result in dimeric square planar structures. amazonaws.comamazonaws.com
Advanced Characterization of Coordination Compounds
A comprehensive understanding of the structure and bonding in metal-thiourea nitrate complexes requires the use of advanced characterization techniques. These methods provide detailed insights into the coordination environment of the metal ion and the nature of the metal-ligand interactions.
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopic techniques are powerful tools for probing the electronic and vibrational properties of metal-thiourea nitrate complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for determining the coordination mode of the thiourea ligand. The C=S stretching vibration in the free thiourea ligand typically appears around 730 cm⁻¹. Upon coordination to a metal ion through the sulfur atom, this band shifts to a lower frequency, indicating a weakening of the C=S bond. chemrevlett.com Conversely, if coordination occurs through the nitrogen atom, the C=S stretching frequency may increase. The N-H stretching vibrations can also provide information about coordination and hydrogen bonding. chemrevlett.commdpi.com The presence of coordinated or ionic nitrate groups can also be identified by characteristic bands in the IR spectrum. niscpr.res.in
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to infer the coordination geometry of the metal ion. d-nb.info The d-d transitions of transition metal ions are sensitive to the ligand field environment, and the positions and intensities of these bands can help to distinguish between, for example, octahedral and tetrahedral geometries. cdnsciencepub.com Charge transfer bands, arising from the transfer of electrons between the metal and the ligand, can also be observed. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, can be used to characterize the structure of diamagnetic metal-thiourea nitrate complexes in solution. mdpi.com Changes in the chemical shifts of the thiourea protons and carbons upon coordination can provide information about the binding site. mdpi.com For paramagnetic complexes, NMR can also be used, although the spectra are often broader and more complex. cdnsciencepub.com
Table 2: Spectroscopic Data for Selected Metal-Thiourea Nitrate Complexes
| Complex | Spectroscopic Technique | Key Observations | Inferred Structural Feature | Reference(s) |
| Ni(tu)₆₂ | IR Spectroscopy | Shift in C=S stretching frequency | Coordination through sulfur | ajol.info |
| [Ni(tu)₄(NO₃)₂] | UV-Vis Spectroscopy | Bands consistent with octahedral geometry | Octahedral Ni(II) center | cdnsciencepub.com |
| [Cu₄(thu)₆(NO₃)₄(H₂O)₄] | X-ray Absorption Spectroscopy | Trigonal planar copper centers | Trigonal planar coordination | aip.org |
| Ag₂(L)₆₂ | IR Spectroscopy | Shift in C=S stretching frequency | Coordination through sulfur | mdpi.com |
Crystallographic Insights into Coordination Environments
Crystallographic studies have revealed a wide range of coordination environments for metal ions in these complexes. For example, in Ni(tu)₆₂, the nickel atom is located at a center of inversion and is octahedrally coordinated by the sulfur atoms of six thiourea ligands. researchgate.net In the tetranuclear copper(I) ethylenethiourea (B1671646) nitrate complex, [Cu₄(C₃H₆N₂S)₉(NO₃)₄]·6H₂O, the structure features a unique Cu₄S₄ eight-membered ring with an ethylenethiourea ligand bridging four copper atoms. rsc.org
X-ray diffraction studies have also provided detailed information on the role of the nitrate anion. In some structures, the nitrate ion is directly coordinated to the metal center, while in others, it acts as a counter-ion and participates in extensive hydrogen bonding networks with the thiourea ligands, which helps to stabilize the crystal structure. mdpi.comwm.edu The study of polynuclear copper(I) and silver(I) complexes of 1,3-diisobutyl thiourea has shown that the anion plays a pivotal role in determining the nuclearity of the resulting complexes. mdpi.com
Mechanistic Studies of Metal-Thiourea Nitrate Complex Formation
While extensive research has focused on the synthesis and characterization of metal-thiourea nitrate complexes, detailed mechanistic studies of their formation in solution are less common. However, some insights can be gained from studies on related systems and from the general principles of coordination chemistry.
The formation of these complexes in solution is typically a rapid ligand exchange process. cdnsciencepub.com For labile metal ions, the thiourea ligands can readily displace solvent molecules from the metal's coordination sphere. The mechanism of these exchange reactions can be associative, dissociative, or interchange in nature, depending on the metal ion, the solvent, and the specific ligands involved. cdnsciencepub.com
Studies on the equilibria of Ni(II) thiourea complexes in solution have shown that different species with varying geometries (tetrahedral, square planar, and octahedral) can coexist. cdnsciencepub.comresearchgate.net The relative stabilities of these species are influenced by factors such as temperature and the nature of the anion. cdnsciencepub.com
In the case of the formation of Schiff base complexes via a template reaction, the mechanism involves the initial coordination of the metal ion to the reactants (aldehyde and thiourea), which brings them into close proximity and facilitates the condensation reaction to form the Schiff base ligand. d-nb.info The newly formed ligand then remains coordinated to the metal ion.
More complex reactions, such as the uranium-mediated conversion of thiourea to urea (B33335) in the presence of uranyl nitrate, suggest a metal-driven hydrolytic mechanism. mdpi.com In this process, the coordination of the thiourea to the uranyl ion appears to be a key step in facilitating the S/O exchange. mdpi.com
Further kinetic and mechanistic studies are needed to fully elucidate the pathways of metal-thiourea nitrate complex formation and to understand the factors that control the assembly of these diverse and fascinating coordination compounds.
Applications of Thiourea Nitrate-Based Coordination Polymers and Metal-Organic Frameworks
The field of coordination chemistry has seen significant advancements in the development of coordination polymers (CPs) and metal-organic frameworks (MOFs) by utilizing the versatile coordinating ability of thiourea and its derivatives in conjunction with metal nitrates. These materials are not typically synthesized from a pre-formed "thiourea nitrate" salt, but rather through the self-assembly of metal nitrate salts, which provide the metal nodes, and thiourea-based organic linkers, which bridge these nodes. The resulting crystalline structures exhibit a wide range of tunable properties, making them suitable for various applications. Thioureas are structurally versatile ligands because of their ability to act as σ-donors and π-acids. mdpi.com The presence of nucleophilic sulfur and nitrogen atoms allows for diverse binding modes with metal ions and the formation of hydrogen bonds, leading to extensive applications as CPs and MOFs. mdpi.com
Design and Synthesis of New Materials with Tunable Properties
The design of CPs and MOFs using thiourea-based ligands and metal nitrates is a strategic process aimed at creating materials with tailored architectures and functionalities. The inherent properties of the thiourea moiety, with its sulfur and nitrogen donor atoms, allow for strong coordination with a variety of metal ions provided by nitrate salts. rsc.org This interaction is fundamental to the construction of robust and functional frameworks. Researchers can tune the resulting material's properties—such as pore size, dimensionality, and active sites—by systematically modifying the organic linker or the synthesis conditions. mdpi.com
Several synthetic strategies are employed to construct these materials:
Solvothermal/Hydrothermal Synthesis: This is a common method where the reaction between the metal nitrate and the thiourea-based ligand is carried out in a sealed vessel at elevated temperatures. For instance, two novel pillared MOFs, TMU-18 and TMU-19, were fabricated using zinc nitrate, a custom urea-containing ditopic ligand, and pillar ligands (4,4′-bipyridine or 1,2-bis(4-pyridyl)ethane). rsc.org The reaction was conducted in DMF at 90 °C for 72 hours. rsc.org Similarly, a thorium-based MOF (Th-BPYDC) was synthesized via a solvothermal reaction between Th(NO₃)₄ and 2,2′-bipyridine-5,5′-dicarboxylic acid. acs.org
Room Temperature Synthesis: Crystalline polymers can also be obtained under ambient conditions. A 1D polymeric complex, {[Ag₂Cl(CH₄N₂S)₂]NO₃}n, was prepared by mixing silver nitrate, 2-aminoethanethiol hydrochloride, and thiourea in a water/methanol solution and allowing the solvent to evaporate slowly at room temperature. iucr.org
Reflux Method: This technique involves heating the reaction mixture at its boiling point. A nickel(II)-coordinated poly(thiourea-formaldehyde) polymer, (Ni-TUF)n, was synthesized by refluxing a mixture of thiourea, formaldehyde, and Ni(NO₃)₂ at 90 °C for 6 hours. rsc.org
The tunability of these materials is a key aspect of their design. By incorporating specific functional groups into the thiourea linker, researchers can introduce desired properties. For example, MOFs functionalized with urea or thiourea groups can be designed to act as anion binders. acs.org The incorporation of these groups was achieved by synthesizing linkers like N,N'-bis(p-carboxyphenyl)urea and reacting them with metal salts such as Cu(NO₃)₂ and AgNO₃. acs.org Another design concept involves using dual ligands to create mixed-coordination, water-stable Cu-based MOFs specifically for nitrate adsorption. chemrxiv.org Furthermore, the properties of the final material can be influenced by post-synthetic modifications, where functional groups are introduced into the framework after its initial synthesis. rsc.org
Table 1: Synthesis of Thiourea-Based Coordination Polymers and MOFs Using Metal Nitrates
| Material Name | Metal Salt | Thiourea-Based Ligand(s) | Synthesis Method | Key Finding | Reference |
|---|---|---|---|---|---|
| (Ni-TUF)n | Ni(NO₃)₂ | Thiourea, Formaldehyde | Reflux at 90 °C | Formation of a nickel-coordinated polymer with Ni complexed to sulfur moieties. | rsc.org |
| {[Ag₂Cl(CH₄N₂S)₂]NO₃}n | AgNO₃ | Thiourea | Slow evaporation at room temperature | Creation of a 1D coordination polymer with bridging thiourea ligands. | iucr.org |
| TMU-18 | Zn(NO₃)₂·6H₂O | 4,4′-(carbonylbis(azanediyl))dibenzoic acid, 4,4′-bipyridine | Solvothermal (90 °C in DMF) | Fabrication of a pillared MOF containing a urea-functional group. | rsc.org |
| Cu@Th-BPYDC | Th(NO₃)₄ (for initial MOF) | 2,2′-bipyridine-5,5′-dicarboxylic acid (BPYDC) | Solvothermal synthesis followed by postsynthetic metalation with CuCl₂. | Successful synthesis of a robust Th-MOF supporting single-site copper. | acs.org |
| Urea-functionalized MOF | Cu(NO₃)₂ | N,N'-bis(p-carboxyphenyl)urea (BPU) | Not specified | Demonstrated that urea functionalities can act as anion binders within a MOF. | acs.org |
Investigation of Their Structural and Functional Characteristics
For instance, the structure of {[Ag₂Cl(CH₄N₂S)₂]NO₃}n revealed a 1D polymeric chain where two silver(I) atoms have different coordination geometries (trigonal planar and tetrahedral) and are bridged by thiourea ligands via their sulfur atoms. iucr.org The nitrate ions act as counter-ions and participate in hydrogen bonding, which helps to assemble the chains into a 2D network. iucr.org In the case of the (Ni-TUF)n polymer, characterization including EXAFS and theoretical calculations showed that the nickel atom is coordinated to two sulfur atoms and two oxygen atoms. rsc.org In a zinc(II) coordination polymer designed for anion sensing, X-ray analysis showed a distorted octahedral environment for the zinc atom, coordinated to four pyridyl groups from the ligands and two water molecules, creating a porous structure. akademisains.gov.my
The well-defined structures of these materials give rise to a host of functional properties:
Catalysis: The (Ni-TUF)n polymer, when combined with a nanocarbon support, was found to be a superior bifunctional molecular catalyst for both the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER), which are crucial for applications like zinc-air batteries. rsc.org Urea-functionalized MOFs like TMU-18 have shown potential as heterogeneous organocatalysts for reactions such as the regioselective methanolysis of epoxides. rsc.org MOFs can also serve as templates to synthesize other catalysts; for example, an FeS/Fe₃C@C composite was generated from the carbonization of a thiourea@Fe-btc MOF. rsc.org
Adsorption and Separation: The tunable porosity and functionalizable surfaces of these materials make them excellent candidates for selective adsorption. A zinc(II) coordination polymer was shown to act as a receptor for nitrate and chromate (B82759) anions, confirmed by FTIR and X-ray crystallography. akademisains.gov.my Recently, water-stable Cu-based MOFs were specifically designed using dual ligands to achieve high and selective nitrate adsorption capacity from aqueous solutions, reaching up to 119.42 mg g⁻¹. chemrxiv.org
Sensing: The ability of frameworks to interact with specific anions or molecules can be harnessed for sensor technology. mdpi.com The encapsulation of nitrate and chromate anions in a zinc CP, which was observed via FTIR spectroscopy, demonstrates its potential for anion sensing. akademisains.gov.my
Electrochemical Applications: MOFs built with redox-active ligands and metal nodes are being explored for advanced electrochemical applications. A Th-MOF-supported single-site copper material (Cu@Th-BPYDC) demonstrated excellent performance for the electroreduction of nitrate to produce ammonia (B1221849), with a high Faradaic efficiency of 94.5%. acs.org The material also showed a high capacity for storing the produced ammonia. acs.org
Table 2: Structural and Functional Characteristics of Selected Thiourea-Based CPs and MOFs
| Material | Structural Features | Functional Characteristics | Investigated Application | Reference |
|---|---|---|---|---|
| (Ni-TUF)n/Nanocarbon | Polymer with Ni coordinated to 2 S and 2 O atoms. | Bifunctional electrocatalytic activity. | Oxygen Reduction/Evolution Reactions (ORR/OER) for Zn-air batteries. | rsc.org |
| {[Ag₂Cl(CH₄N₂S)₂]NO₃}n | 1D polymeric chain with trigonal planar and tetrahedral Ag(I) centers; stabilized by N-H···O hydrogen bonds. | Forms extended 2D network through hydrogen bonding. | Fundamental coordination chemistry. | iucr.org |
| Zn(L1)₂(H₂O)₂₂·4H₂O]n | Porous CP with distorted octahedral Zn(II) centers; intramolecular hydrogen bonding. | Acts as a receptor for nitrate and chromate anions. | Anion sensing and binding. | akademisains.gov.my |
| Cu@Th-BPYDC | Robust Th-MOF with single-site Cu in a square coordination structure. | High electrocatalytic activity and high ammonia storage capacity. | Electroreduction of nitrate to ammonia and subsequent ammonia storage. | acs.org |
| TUW-1 (Cu-based MOF) | Mixed-coordination framework with free carboxylic acid groups. | High structural stability in water; selective nitrate adsorption (119.42 mg g⁻¹). | Nitrate removal from water. | chemrxiv.org |
| TMU-18 | Pillared MOF with urea-functionalized linkers; large channels. | Heterogeneous organocatalyst; thermally stable. | Catalysis (regioselective methanolysis of epoxides). | rsc.org |
Advanced Applications and Functional Materials Derived from Thiourea Nitrate
Thiourea (B124793) Nitrate (B79036) as a Green Nitration Reagent
Thiourea nitrate (TN) is gaining attention as an environmentally benign nitrating agent. Current time information in Bangalore, IN.oaji.net Its solid state makes it easier and safer to handle, transport, and store compared to traditional liquid nitrating agents like fuming nitric acid. Current time information in Bangalore, IN.oaji.net The synthesis of thiourea nitrate itself is considered a green process, involving a simple reaction between thiourea and nitric acid, which results in a high-purity product with a good yield. Current time information in Bangalore, IN.oaji.net
Scope and Limitations in Organic Synthesis, particularly Aromatic Nitration
Thiourea nitrate has been successfully employed for the nitration of a variety of aromatic compounds. shanmugacollege.edu.in The reaction is typically conducted in concentrated sulfuric acid under mild conditions, often starting at 0-5 °C and then warming to room temperature. shanmugacollege.edu.in This method has been applied to a range of substrates, including those with activating, weakly deactivating, and strongly deactivating groups. shanmugacollege.edu.in Aromatic compounds such as benzene (B151609), toluene, phenol, and acetanilide (B955) have been nitrated using this reagent. Current time information in Bangalore, IN.oaji.netshanmugacollege.edu.in
One of the key advantages of using thiourea nitrate is that the reaction conditions are generally mild, which can lead to fewer side reactions compared to classical mixed-acid nitration. Current time information in Bangalore, IN.oaji.net However, a notable limitation is the variability in product yields, which have been described as "abnormal" in some studies. shanmugacollege.edu.inresearchgate.netdntb.gov.ua For instance, while the nitration of benzene produces a high yield, the yields for other substrates can vary significantly. shanmugacollege.edu.in Research indicates that nitrating aromatic substrates with electron-withdrawing groups can be challenging. researchgate.net Despite these limitations, thiourea nitrate presents a viable alternative for nitrating certain aromatic compounds, especially in cases where traditional reagents are less effective. shanmugacollege.edu.in
Interactive Table: Nitration of Various Aromatic Compounds Using Thiourea Nitrate Data derived from research on the nitration of aromatic compounds in 98% sulfuric acid at 0-5°C, followed by stirring at room temperature. shanmugacollege.edu.in
| Substrate | Reaction Time (h) | Product(s) | Yield (%) |
|---|---|---|---|
| Benzene | 0.5 | Nitrobenzene | 95 |
| Toluene | 0.5 | 2-Nitrotoluene / 4-Nitrotoluene | 85 |
| Chlorobenzene | 5.0 | 1-Chloro-2-nitrobenzene / 1-Chloro-4-nitrobenzene | 92 |
| Bromobenzene | 5.0 | 1-Bromo-2-nitrobenzene / 1-Bromo-4-nitrobenzene | 89 |
| Anisole | 0.2 | 1-Methoxy-2-nitrobenzene / 1-Methoxy-4-nitrobenzene | 88 |
| Phenol | 0.2 | 2-Nitrophenol / 4-Nitrophenol | 85 |
| Acetanilide | 0.5 | N-(4-nitrophenyl)acetamide | 90 |
| Benzoic acid | 5.0 | 3-Nitrobenzoic acid | 85 |
| Nitrobenzene | 5.0 | 1,3-Dinitrobenzene | 82 |
Comparative Mechanistic Studies with Traditional Nitration Reagents
The traditional mechanism for electrophilic aromatic nitration involves the nitronium ion (NO₂⁺) as the active electrophile. researchgate.net This ion is typically generated by the reaction of nitric acid with a strong dehydrating acid, most commonly sulfuric acid, in what is known as "mixed acid" nitration. indexcopernicus.com
In contrast, the nitration mechanism using thiourea nitrate is proposed to be different and more complex. shanmugacollege.edu.in While thiourea nitrate acts as a source of nitrate ions that form nitric acid in sulfuric acid, it is suggested that the thiourea moiety itself plays an active role. shanmugacollege.edu.in Researchers have proposed that the mechanism might not proceed solely through the standard electrophilic aromatic substitution involving a free nitronium ion. shanmugacollege.edu.in Instead, a plausible intermediate involving the thiourea structure is hypothesized. shanmugacollege.edu.in The difference in the atomic volume and polarizability of the sulfur atom in thiourea compared to the oxygen atom in urea (B33335) (from the analogous reagent, urea nitrate) may lead to different behavior, possibly involving a single-electron transfer (SET) process. shanmugacollege.edu.in This distinct mechanistic pathway could account for the observed differences in reactivity and yields compared to traditional methods. shanmugacollege.edu.indntb.gov.ua
Development of Sustainable Nitration Protocols
The development of sustainable nitration protocols is driven by the need to reduce hazardous acid waste and improve safety. researchgate.net Thiourea nitrate contributes to this goal primarily by serving as a solid, stable, and easily handleable source of the nitrating species. Current time information in Bangalore, IN.oaji.net This eliminates the need to handle highly corrosive fuming nitric acid. Current time information in Bangalore, IN. The protocols developed use mild reaction conditions, often at room temperature after initial cooling, which reduces energy consumption and enhances the safety profile of the procedure. shanmugacollege.edu.inresearchgate.net
Thiourea Nitrate in Nonlinear Optical (NLO) Materials
While thiourea nitrate itself is not the primary focus, it is a key precursor in a significant class of semi-organic nonlinear optical (NLO) materials. The core strategy involves combining thiourea with various inorganic nitrates. Thiourea is an ideal organic component because, although it is centrosymmetric, it possesses a large dipole moment and a remarkable ability to form extensive hydrogen bond networks. oaji.netshanmugacollege.edu.inderpharmachemica.com When combined with inorganic salts like metal nitrates, it can facilitate the formation of non-centrosymmetric crystal structures, a critical requirement for materials to exhibit second-order NLO properties such as second-harmonic generation (SHG). oaji.netshanmugacollege.edu.inderpharmachemica.com These semi-organic materials aim to merge the high optical nonlinearity of organic molecules with the superior thermal and mechanical stability of inorganic materials. shanmugacollege.edu.in
Design and Synthesis of Thiourea Nitrate-Based NLO Crystals
The design of these NLO materials leverages the coordination chemistry of thiourea with metal cations from the nitrate salts. The synthesis is typically achieved through the slow evaporation solution growth technique at room temperature. shanmugacollege.edu.inderpharmachemica.com In this method, stoichiometric amounts of thiourea and a specific inorganic nitrate (e.g., ammonium (B1175870) nitrate, barium nitrate, silver(I) nitrate, nickel(II) nitrate) are dissolved in a suitable solvent, commonly water or a water-ethanol mixture. shanmugacollege.edu.inderpharmachemica.comnih.gov The solution is allowed to evaporate slowly in a dust-free environment, leading to the formation of high-quality single crystals over a period of days or weeks. oaji.netshanmugacollege.edu.inderpharmachemica.com The resulting crystals are metal-thiourea complexes where the nitrate ion acts as the counter-ion. For example, reacting thiourea with ammonium nitrate in a 2:1 molar ratio yields bis(thiourea) ammonium nitrate (BTAN). shanmugacollege.edu.in Similarly, complexes like bis(thiourea) barium nitrate (BTBN) and tristhiourea lanthanum nitrate (TTLaN) have been synthesized using this approach. researchgate.netsemanticscholar.org
Characterization of Electro-Optical Properties (e.g., Second Harmonic Generation)
The primary characterization of the NLO capability of these crystals is the measurement of their second-harmonic generation (SHG) efficiency. This is most commonly performed using the Kurtz-Perry powder technique. shanmugacollege.edu.insemanticscholar.org In this method, a powdered sample of the crystal is irradiated with a high-intensity laser beam (typically a Nd:YAG laser at 1064 nm), and the intensity of the generated green light (at 532 nm) is measured and compared to that of a standard reference material, usually potassium dihydrogen phosphate (B84403) (KDP). shanmugacollege.edu.ind-nb.info Many thiourea-nitrate complexes exhibit significant SHG efficiencies. For instance, bis(thiourea) ammonium nitrate (BTAN) shows an SHG efficiency 1.52 times that of KDP, while poly bis(thiourea) silver(I) nitrate has an efficiency of 0.85 times that of KDP. shanmugacollege.edu.innih.govd-nb.info
Other crucial electro-optical characterizations include UV-Vis-NIR spectroscopy to determine the optical transmission window. A wide transparency range and a low UV cut-off wavelength (the wavelength below which the material absorbs strongly) are desirable for NLO applications. shanmugacollege.edu.in For example, BTAN has a lower UV cut-off at 240 nm, and tristhiourea lanthanum nitrate (TTLaN) has a cut-off at 235.78 nm, indicating good transparency in the visible and near-infrared regions. shanmugacollege.edu.insemanticscholar.org Dielectric studies are also conducted to measure the dielectric constant and dielectric loss at various frequencies, which provides insight into the material's response to an applied electric field and its potential for electro-optic device applications. shanmugacollege.edu.inresearchgate.netderpharmachemica.com
Interactive Table: Properties of Selected Thiourea-Nitrate Based NLO Crystals A summary of key properties for various semi-organic NLO crystals synthesized from thiourea and different nitrate salts.
| Crystal Name | Abbreviation | Synthesis Method | SHG Efficiency (relative to KDP) | UV Cut-off (nm) |
|---|---|---|---|---|
| Bis(thiourea) Ammonium Nitrate | BTAN | Slow Evaporation | 1.52 | 240 |
| Bis(thiourea) Barium Nitrate | BTBN | Slow Evaporation | N/A | 304 |
| Poly Bis(thiourea) Silver(I) Nitrate | TuAgN | Slow Evaporation | 0.85 | 318 |
| Nickel Bis Thiourea Nitrate | NBTN | Slow Evaporation | N/A | ~500 |
| Tristhiourea Lanthanum Nitrate | TTLaN | Slow Evaporation | 0.49 | 236 |
| Thiourea Lithium Nitrate | TuLiNO₃ | Slow Evaporation | 0.73 | 285 |
\N/A: Data not available in the cited sources.*
Structure-Property Relationships for Enhanced NLO Performance
The nonlinear optical (NLO) properties of materials are intrinsically linked to their molecular and crystal structures. In the case of thiourea and its complexes, including those with nitrate, the arrangement of atoms and the nature of chemical bonds are critical determinants of their NLO performance.
The thiourea molecule itself possesses a large dipole moment and a remarkable ability to form extensive networks of hydrogen bonds. derpharmachemica.com While the individual thiourea molecule is centrosymmetric, combining it with inorganic salts can lead to the formation of non-centrosymmetric crystal structures, a key requirement for second-order NLO activity. derpharmachemica.comshanmugacollege.edu.in This is because a non-centrosymmetric arrangement allows for a net polarization in the presence of an external electric field, leading to phenomena like second-harmonic generation (SHG).
Key structural features that enhance NLO performance in thiourea nitrate-based materials include:
Non-centrosymmetric Crystal Structure: As mentioned, this is a fundamental prerequisite for second-order NLO effects. The interaction between thiourea and nitrate can disrupt the centrosymmetry of the parent thiourea crystal. derpharmachemica.comshanmugacollege.edu.in
Hydrogen Bonding Networks: Extensive hydrogen bonding helps to stabilize the non-centrosymmetric packing and facilitates efficient charge transfer, which is crucial for a large NLO response. derpharmachemica.com
Charge Transfer Interactions: The presence of donor and acceptor groups within the molecular structure can lead to intramolecular charge transfer, enhancing the second-order hyperpolarizability. The C=S and amino groups in thiourea act as electron-rich donors.
Optical Transparency: For practical applications, NLO materials must be transparent in the wavelength range of interest. Thiourea-metal complexes often exhibit low UV cutoff wavelengths, making them suitable for frequency conversion applications. derpharmachemica.com For example, BTAN has a lower cutoff wavelength of around 240 nm, which is advantageous for NLO device fabrication. shanmugacollege.edu.in
The relationship between structure and NLO properties is further elucidated by quantum chemical studies, which can predict molecular hyperpolarizabilities and provide insights into the electronic transitions responsible for the NLO response. acs.org These theoretical approaches, combined with experimental crystallographic data, are invaluable for designing new thiourea-based materials with optimized NLO performance. acs.org
| Structural Feature | Influence on NLO Properties | Example |
|---|---|---|
| Non-centrosymmetric crystal lattice | Enables second-order NLO effects like SHG. | Bis(thiourea) ammonium nitrate (BTAN) crystallizes in a non-centrosymmetric space group. shanmugacollege.edu.in |
| Extensive hydrogen bonding | Stabilizes the crystal structure and facilitates charge transfer. derpharmachemica.com | Thiourea's ability to form hydrogen bond networks is a key feature. derpharmachemica.com |
| Intramolecular charge transfer | Enhances molecular hyperpolarizability. | The donor-acceptor character within the thiourea molecule contributes to this effect. |
| Wide optical transparency window | Crucial for practical applications in optical devices. derpharmachemica.com | BTAN shows good transparency in the visible and near-IR regions with a low UV cutoff. shanmugacollege.edu.in |
Thiourea Nitrate in Analytical Chemistry Methodologies
Thiourea and its derivatives, including the nitrate salt, are versatile reagents in various analytical chemistry techniques due to their ability to form stable complexes with a wide range of metal ions.
Thiourea-based compounds are effective extractants in liquid-liquid extraction and solid-phase extraction for the separation and preconcentration of metal ions. The sulfur atom in the thiourea molecule acts as a soft donor, showing a high affinity for soft metal ions like silver (Ag⁺), gold (Au³⁺), palladium (Pd²⁺), and platinum (Pt⁴⁺).
In solvent extraction, thiourea derivatives dissolved in an organic solvent can selectively extract target metal ions from an aqueous phase, often a nitrate solution. scribd.com The efficiency of extraction can be controlled by adjusting parameters such as the pH of the aqueous phase, the concentration of the extractant, and the nature of the organic diluent. scribd.com For instance, thiourea derivatives have been successfully used for the liquid-liquid extraction of Ag(I) from nitrate solutions. scribd.com
Thiourea can also be used as a stripping agent to recover metal ions from a loaded organic phase. For example, a solution of thiourea can be used to strip co-extracted silver from a loaded Cyanex 272 organic phase, allowing for the separation of zinc and silver from the nitrate leachate of spent silver oxide batteries. j-kirr.or.kr Similarly, thiourea has been employed for the selective stripping of Pt(IV) from an ionic liquid phase containing other precious metals. rsc.org
Furthermore, thiourea can be incorporated into polymeric resins to create chelating materials for the solid-phase extraction of metal ions. Thiourea-formaldehyde resins have demonstrated a high affinity for Ag(I), enabling its separation from base metals like copper and zinc in nitrate solutions. researchgate.net
| Technique | Role of Thiourea | Metal Ions Separated | Matrix | Reference |
|---|---|---|---|---|
| Solvent Extraction | Extractant (as a derivative) | Ag(I) | Nitrate solution | scribd.com |
| Solvent Extraction | Stripping agent | Ag(I) from Zn(II) | Nitrate leachate | j-kirr.or.kr |
| Solvent Extraction | Stripping agent | Pt(IV) | Ionic liquid | rsc.org |
| Solid-Phase Extraction | Chelating resin component | Ag(I) from Cu(II) and Zn(II) | Nitrate solution | researchgate.net |
Thiourea is a valuable reagent in the development of spectrophotometric and electrochemical methods for the determination of various analytes.
In spectrophotometry, thiourea can react with certain species to form colored complexes that can be quantified using a spectrophotometer. For instance, a simple and sensitive spectrophotometric method for the determination of phosphate in various samples involves the formation of a phosphomolybdate complex, followed by its reduction with thiourea to produce a colored species. scielo.org.za Another method describes the determination of nitrite (B80452) based on its reaction with thiourea in an acidic medium to generate thiocyanate (B1210189), which then reacts with Fe(III) to form a highly colored product. nih.gov
In the realm of electrochemistry, thiourea's high affinity for certain metal surfaces, such as silver, is exploited for sensor development. conicet.gov.ar Sensors based on silver nanoparticles can be used for the electrochemical detection of thiourea itself in solutions like those used for leaching metals from electronic waste. conicet.gov.ar The presence of thiourea at the electrode surface alters the electrochemical response, which can be measured and correlated to its concentration. conicet.gov.ar
In the analysis of environmental and agricultural samples, the presence of certain ions can interfere with the accurate determination of the target analyte. Thiourea can sometimes be involved in or be the cause of such interferences.
For example, in the determination of nitrate in water samples, the presence of nitrification inhibitors like allylthiourea (B1665245) (a derivative of thiourea) can interfere with colorimetric methods. publish.csiro.au Specifically, allylthiourea can cause significant errors in the quantification of nitrate when methods involving the reduction of nitrate to nitrite are used. publish.csiro.au This highlights the importance of understanding the potential interferences from thiourea and its derivatives when developing and applying analytical methods for environmental monitoring.
Conversely, understanding these interactions can also be used to mitigate interferences. In some agricultural studies, the application of thiourea to the soil has been shown to reduce the uptake and translocation of heavy metals like lead in plants. acs.org This can have implications for analytical studies focused on food safety, as the distribution of the analyte (in this case, lead) in the sample is altered.
Thiourea Nitrate in Catalysis and Electrochemistry
Thiourea and its complexes, including those with nitrate, play a role as catalysts or as precursors for the synthesis of catalytically active materials.
Thiourea itself is recognized as an effective organocatalyst, primarily through its ability to act as a double hydrogen-bond donor. wikipedia.org This allows it to activate substrates through non-covalent interactions, promoting various organic reactions under mild conditions. wikipedia.org
More relevant to thiourea nitrate, thiourea is a common precursor in the synthesis of advanced catalytic materials, particularly metal sulfides and nitrogen-doped carbon materials. In these syntheses, thiourea serves as a source of both sulfur and nitrogen. When a metal salt, such as a metal nitrate, is heated with thiourea, it decomposes to form metal sulfides, which are often highly active catalysts for various reactions, including electrocatalysis.
For example, metal-organic frameworks (MOFs) can be used as hosts to encapsulate thiourea and a metal salt like cobalt chloride. rsc.org Subsequent pyrolysis of this composite material can yield highly active cobalt sulfide (B99878) (Co₉S₈) catalysts supported on nitrogen-doped carbon for the oxygen reduction reaction (ORR), a key process in fuel cells. rsc.org The nitrate precursors of metals are also commonly used in the preparation of supported catalysts, where a solution of the metal nitrate is impregnated onto a support material. rsc.orgresearchgate.net While not directly involving thiourea nitrate as a single compound, these methods highlight the combined use of thiourea and nitrate salts as precursors for catalytic materials.
The use of thiourea and metal nitrate precursors allows for the synthesis of a variety of catalytically active materials with controlled composition and structure, which are essential for applications in energy conversion and chemical synthesis.
Electrochemical Behavior and Applications (e.g., Electroplating)
Thiourea and its derivatives, often in conjunction with nitrate-containing electrolytes, play a significant role in electrochemical applications, particularly in the field of electroplating. The electrochemical behavior of thiourea is primarily associated with its function as an additive in plating baths, where it influences the structure and properties of the deposited metal film. researchgate.netresearchgate.net In copper electrodeposition, for instance, thiourea is a well-established organic brightener. researchgate.net
The mechanism involves the adsorption of thiourea onto the electrode surface. researchgate.net This adsorption can lead to passivation at certain potentials, influencing the cathodic behavior of the metal being deposited. researchgate.net Research has shown that the reduction of the gold(I)-thiourea complex is preceded by an adsorption step. researchgate.net The concentration of thiourea is a critical parameter; while it promotes the formation of a shiny and homogeneous copper film by enabling a progressive nucleation mechanism, an excess concentration can lead to undesirable parasitic adsorption reactions on the substrate surface. researchgate.net
Table 1: Effects of Thiourea as an Additive in Electroplating Baths
| Feature | Description | Impact of Thiourea Concentration | Source(s) |
| Primary Role | Acts as a brightener and leveling agent, particularly in copper electroplating. | Optimal concentration leads to shiny, homogeneous films. | researchgate.net |
| Mechanism | Adsorbs onto the electrode surface, influencing nucleation and crystal growth. | Excess can cause parasitic adsorption and negatively affect the deposit. | researchgate.netresearchgate.net |
| Electrochemical Effect | Can cause passivation of the electrode surface at specific potentials. | Low concentrations of thiourea and its disulfide form favor metal reduction. | researchgate.net |
| Nucleation Type | Promotes progressive nucleation, which is crucial for bright deposits. | The balance between nucleation and adsorption is key to film quality. | researchgate.net |
Thiourea Nitrate in Environmental Chemistry
Thiourea nitrate, and the interactions between thiourea and nitrate species, are of significant interest in various fields of environmental chemistry. These interactions are relevant in atmospheric processes, plant biology, and the remediation of pollutants. rsc.orgnih.gov
Atmospheric Chemistry: Role in NO2 Hydrolysis and Particle Nucleation
In the atmosphere, thiourea has been identified as a compound that can significantly influence chemical processes, including the hydrolysis of nitrogen dioxide (NO₂) and the formation of new aerosol particles. rsc.orgresearchgate.net Quantum calculations have shown that thiourea can promote the hydrolysis of NO₂, a reaction that is a source of atmospheric nitrous acid (HONO). rsc.orgresearchgate.netebi.ac.uk Although the reaction is not thermodynamically favorable in homogeneous gas-phase conditions, thiourea can act as a catalyst in heterogeneous environments, significantly speeding up the reaction. rsc.orgebi.ac.uk The rate constants for the hydrolysis reaction catalyzed by thiourea are orders of magnitude faster than the uncatalyzed reaction. rsc.orgebi.ac.uk
The reaction between thiourea and nitric acid, formed from NO₂ hydrolysis, results in the formation of thiourea nitrate. rsc.orgresearchgate.net Studies suggest this product is an acid-base complex rather than a zwitterion. researchgate.netresearchgate.net The formation of such complexes is a key step in particle nucleation. rsc.orgresearchgate.net The presence of nitrogenous compounds like thiourea and urea is believed to contribute to particle formation events, particularly in marine environments and regions in Asia with increasing concentrations of these compounds from agricultural sources. rsc.orgresearchgate.net
Experimental studies on the nucleation of supersaturated thiourea solutions have shown that the presence of inorganic nitrates, such as ammonium nitrate and sodium nitrate, affects the induction period for crystal formation, further highlighting the interactive role of nitrate in thiourea-related particle nucleation. ias.ac.in
Table 2: Effect of Nitrate Dopants on the Induction Period of Thiourea Nucleation
| Dopant | Molecular Ratio (Thiourea:Dopant) | Induction Period (seconds) | Supersaturation |
| Pure Thiourea | 1:0.000 | Not specified | Not specified |
| with Sodium Chloride | 1:0.002 | Not specified | Not specified |
| with Sodium Chloride | 1:0.010 | Not specified | Not specified |
| with Potassium Chloride | 1:0.002 | Not specified | Not specified |
| with Potassium Chloride | 1:0.010 | Not specified | Not specified |
| Note: This table is based on the experimental setup described in the source, which investigated the effects of various dopants on nucleation. While specific values for nitrate dopants with thiourea were part of the broader study design, the primary published data focused on chloride dopants for thiourea and nitrate dopants for urea. The principle of dopant influence on the induction period is the key finding. ias.ac.in |
Bioregulatory Effects in Plant Systems
Thiourea is recognized as a plant bioregulator that can enhance growth and mitigate the effects of environmental stress. nih.govacs.org It functions as a non-physiological, thiol-based reactive oxygen species (ROS) scavenger, helping plants cope with oxidative damage caused by factors like drought, salinity, and heavy metal toxicity. nih.govacs.org The application of thiourea has been shown to improve morpho-physiological attributes in various crops. acs.org
In wheat plants under lead (Pb) stress, thiourea application significantly enhanced shoot and root length, fresh and dry weights, and leaf area. acs.org Crucially, it reduced the translocation of lead from the soil to the roots, shoots, and grains. nih.govacs.org This bioregulatory effect is also associated with improved uptake of essential nutrients like calcium (Ca²⁺) and potassium (K⁺), while reducing the uptake of sodium (Na⁺). nih.gov Similarly, in Chia plants under deficit irrigation, thiourea application improved plant height, biomass, and seed yield compared to untreated controls. mdpi.com Its role is often linked to its high sulfur and nitrogen content, which are essential nutrients for plants. mdpi.com It can also improve the activities of antioxidant enzymes, further protecting the plant from stress. nih.govacs.org
Table 3: Bioregulatory Effects of Thiourea on Wheat (Triticum aestivum L.) under Lead Stress
| Parameter | Change with Thiourea Application | Approximate % Change (Varies by variety) | Source(s) |
| Shoot Length | Enhancement | +12% to +28% | acs.org |
| Root Length | Enhancement | +13% to +23% | acs.org |
| Shoot Dry Weight | Increase | +11.6% to +18.2% | acs.org |
| Root Dry Weight | Increase | +23% to +30% | acs.org |
| Grain Lead (Pb) Content | Reduction | -7.5% to -25% | nih.gov |
| Root Calcium (Ca²⁺) Uptake | Improvement | +21.5% to +22.3% | nih.gov |
| Root Potassium (K⁺) Uptake | Improvement | +9.3% to +14% | nih.gov |
Interactions with Environmental Pollutants and Remediation Potentials
Thiourea demonstrates a dual role in the context of environmental pollutants; it can be a component of remediation technologies, but it is also considered a pollutant itself when released in industrial wastewater. nih.govresearchgate.net
As a remediation agent, thiourea-modified biochar has proven effective in the immobilization of heavy metals in contaminated soil. nih.gov In soil polluted with cadmium (Cd), the application of thiourea-modified poplar-bark biochar significantly reduced the bioavailability of Cd. nih.gov It achieved this by transforming the more mobile acid-soluble and reducible fractions of Cd into the more stable oxidizable and residual fractions. nih.gov This process is accompanied by improvements in key soil properties, including an increase in pH, soil organic matter, and the content of total nitrogen, ammonium nitrogen (NH₄⁺-N), and nitrate nitrogen (NO₃⁻-N). nih.gov The functional groups from thiourea, such as amine and mercaptan groups, enhance the biochar's capacity to bond with heavy metals. nih.gov Furthermore, its ability to reduce heavy metal uptake in plants, like lead in wheat, represents a form of phytoremediation potential. nih.govacs.org
Conversely, thiourea and other sulfur-containing organic compounds are recognized as environmental pollutants due to their presence in industrial effluents and their inherent toxicity. researchgate.net This has prompted research into sensitive detection methods, such as electrochemical sensors, to monitor its presence in environmental samples. researchgate.net
Table 4: Effect of Thiourea-Modified Poplar-Bark Biochar (TPBC600) on Cadmium (Cd) Speciation in Polluted Soil
| Cadmium Fraction | Role of TPBC600 | Outcome | Source(s) |
| Acid-Soluble Cd | Transformation | Decreased, converting to more stable forms. | nih.gov |
| Reducible Cd | Transformation | Decreased, converting to more stable forms. | nih.gov |
| Oxidizable Cd | Formation | Increased, indicating immobilization of Cd. | nih.gov |
| Residual Cd | Formation | Increased, indicating immobilization into the most stable fraction. | nih.gov |
| Overall Bioavailability | Reduction | Effectively reduced the available Cd in the soil system. | nih.gov |
Future Research Directions and Emerging Trends for Thiourea Nitrate
Integration of Artificial Intelligence and Machine Learning in Thiourea (B124793) Nitrate (B79036) Research
The intersection of computational science and chemistry is creating new paradigms for material discovery and process optimization. The integration of Artificial Intelligence (AI) and Machine Learning (ML) is an emerging trend that holds significant promise for accelerating research on thiourea nitrate.
ML algorithms, particularly deep neural networks, are being used for the spatial prediction of nitrate concentrations in environmental systems, which could be adapted to monitor and predict the behavior of thiourea nitrate in various media. frontiersin.orgnih.gov These models can analyze complex, interrelated variables to forecast compound distribution and persistence. nih.gov For instance, ML models have successfully predicted groundwater nitrate concentrations by learning from geo-environmental and human-influenced factors. frontiersin.org This approach could be invaluable for assessing the environmental fate of thiourea nitrate used in applications like agriculture or mining. camaltd.comnih.gov
Furthermore, ML is being applied to accelerate the design and synthesis of novel materials. plos.org By identifying the key elements and structural features that control material properties, ML can guide the synthesis of new thiourea nitrate-based composites with enhanced efficacy for specific applications, such as electrocatalysis. plos.org Image-based ML systems are also being developed to assess the quality of sensors in real-time during manufacturing, a technique that could be directly applicable to the production of thiourea nitrate-based sensors to ensure their reliability and performance. purdue.edu
Table 1: Potential Applications of AI/ML in Thiourea Nitrate Research
| Research Area | AI/ML Application | Potential Benefit |
|---|---|---|
| Material Discovery | Predictive modeling of properties | Accelerates the identification of novel derivatives with desired functionalities. plos.org |
| Synthesis Optimization | Data-driven process control | Reduces time and cost associated with traditional trial-and-error synthesis methods. plos.org |
| Sensor Development | Real-time quality assessment | Improves manufacturing efficiency and reliability of thiourea nitrate-based sensors. purdue.edu |
| Environmental Modeling | Spatial prediction of concentration | Enhances understanding of the compound's environmental behavior and fate. frontiersin.orgnih.gov |
Exploration of Novel Derivatives and Analogues with Tailored Functionalities
A significant area of future research lies in the rational design and synthesis of novel thiourea nitrate derivatives and analogues. By modifying the core thiourea structure, researchers aim to create compounds with functionalities tailored for specific, high-value applications. rsc.orgnih.gov The versatility of thiourea chemistry allows for the introduction of various functional groups, leading to a vast chemical space for exploration. rsc.orgresearchgate.netmdpi.com
Synthetic strategies are being developed to produce a wide array of thiourea derivatives, including symmetrical, unsymmetrical, and trisubstituted compounds. researchgate.netmdpi.com These methods often involve the reaction of amines with acyl isothiocyanates, which can be generated in situ. rsc.org Recent research has focused on creating derivatives for applications in medicinal chemistry, such as antiviral agents and enzyme inhibitors, highlighting the potential for developing bioactive thiourea nitrate analogues. nih.govbiorxiv.org For example, novel chiral thiourea derivatives have been synthesized from amino acids and tested for their inhibitory activity against carbonic anhydrase. nih.gov Similarly, spirooxindole analogues containing thiourea moieties have been designed and evaluated for their biological activities. acs.org
The exploration extends to creating thiourea-based ligands for metal complexes, which can serve as precursors to advanced materials. rsc.orgmdpi.com The ability of the thiourea moiety to coordinate with metal ions through its sulfur and nitrogen atoms makes it a versatile building block in coordination chemistry. mdpi.comannexechem.com By preparing thiourea nitrate complexes with various metals, it may be possible to develop new catalysts, sensors, or materials with unique electronic properties.
Advanced In Situ Characterization Techniques for Reaction Monitoring
Understanding the reaction mechanisms and dynamic behavior of thiourea nitrate is crucial for optimizing its synthesis and application. Advanced in situ characterization techniques are emerging as indispensable tools for monitoring chemical transformations in real-time. These methods provide detailed insights into reaction kinetics, intermediate species, and structural evolution, which are often missed by conventional ex situ analysis. rsc.org
For reactions involving the nitrate group, such as electroreduction, techniques like in situ Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are particularly valuable. rsc.org They allow researchers to probe the vibrational modes of molecules at the electrode-electrolyte interface, identifying reaction intermediates and elucidating reaction pathways. rsc.org The combination of these in situ experimental techniques with theoretical calculations, such as density functional theory (DFT), provides a powerful approach to mastering the reaction mechanisms. rsc.org
Molecular dynamics (MD) simulations represent another powerful computational tool for studying the dynamic properties of thiourea-based systems at the atomic level. aip.orgaip.org MD simulations have been used to investigate the motion and interactions of guest molecules within host lattices made of thiourea, providing insights into the stability and dynamics of inclusion compounds. aip.orgaip.org Applying these computational methods to thiourea nitrate could reveal crucial information about its structural dynamics, interactions with solvents, and behavior in complex environments. nih.gov
Table 2: Advanced Characterization Techniques for Thiourea Nitrate Research
| Technique | Information Obtained | Relevance to Thiourea Nitrate |
|---|---|---|
| In Situ Raman/FTIR Spectroscopy | Real-time identification of reaction intermediates and products. | Elucidating reaction mechanisms, especially for nitrate group transformations. rsc.org |
| Molecular Dynamics (MD) Simulations | Atomic-scale motion, interactions, and structural dynamics. | Understanding host-guest interactions and stability of complexes. aip.orgaip.org |
| Density Functional Theory (DFT) | Electronic structure, reaction energies, and adsorption properties. | Predicting reactivity and guiding the design of new derivatives and materials. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Molecular structure and conformation in solution. | Characterizing novel synthesized derivatives and their purity. researchgate.netmdpi.com |
Development of Multi-Functional Materials Incorporating Thiourea Nitrate
A key trend in materials science is the development of multi-functional materials that can perform several tasks simultaneously. Thiourea nitrate, with its combination of a reactive nitrate group and a versatile thiourea backbone, is a promising building block for such materials. rhhz.netgoogle.com Research is increasingly focused on incorporating thiourea nitrate or its derivatives into polymers, composites, and nanostructures to create materials with synergistic properties.
One promising area is in the development of advanced sensors. Thiourea derivatives are known for their ability to act as receptors for various anions and cations through hydrogen bonding and complexation. rsc.orgresearchgate.netmdpi.com Researchers have developed thiourea-based colorimetric and potentiometric sensors for ions like nitrate, fluoride (B91410), and sulfate (B86663). mdpi.comjmcs.org.mxiraj.in By integrating thiourea nitrate into polymer matrices, it may be possible to create highly selective and sensitive sensors for a range of analytes. mdpi.com
Another emerging application is in energy storage. Thiourea has been used as a sulfur source or a structure-directing agent in the synthesis of materials for supercapacitors. royalsocietypublishing.orgresearchgate.net For instance, nanostructured cobalt sulfide (B99878), synthesized using cobalt nitrate and thiourea, has shown good electrochemical properties for supercapacitor applications. royalsocietypublishing.org The incorporation of thiourea nitrate into electrode materials for batteries or supercapacitors could enhance their performance by modifying their surface chemistry and porosity. researchgate.netrsc.org Furthermore, thiourea-formaldehyde polymers are being investigated for applications such as anticorrosion coatings, demonstrating the potential for creating protective and functional materials based on thiourea derivatives. kobv.de The development of these multi-functional materials relies on understanding the interplay between the thiourea nitrate component and the host matrix to achieve the desired combination of properties. researchgate.net
Q & A
Q. How can HPLC methods be optimized for simultaneous detection of thiourea and nitrate?
- Methodological Answer : Use a C18 column (5 µm, 250 mm) with isocratic elution (90:10 water:acetonitrile + 0.1% formic acid). Set flow rate to 0.8 mL/min and monitor at 230 nm. Calibrate with thiourea nitrate (RT: 4.2 min) and potassium nitrate (RT: 3.8 min). Validate spike/recovery tests in matrices like soil extracts (recovery target: 85–115%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
